molecular formula C19H19NO4 B557763 Fmoc-D-Abu-OH CAS No. 170642-27-0

Fmoc-D-Abu-OH

Numéro de catalogue: B557763
Numéro CAS: 170642-27-0
Poids moléculaire: 325.4 g/mol
Clé InChI: XQIRYUNKLVPVRR-QGZVFWFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Fmoc-D-Abu-OH>

Propriétés

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIRYUNKLVPVRR-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30928889
Record name 2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135112-27-5
Record name 2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-D-Abu-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: A detailed technical guide on Fmoc-D-Abu-OH (Fmoc-D-2-aminobutanoic acid), a crucial building block in modern peptide synthesis, is now available for researchers, scientists, and professionals in drug development. This guide provides in-depth information on its chemical properties, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and insights into the functional implications of incorporating D-enantiomers into peptide chains.

Core Properties of this compound

This compound, with the CAS number 170642-27-0 , is a derivative of the non-proteinogenic amino acid D-2-aminobutanoic acid.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for Fmoc-based solid-phase peptide synthesis, a cornerstone of synthetic peptide chemistry.[2] This strategy allows for the sequential addition of amino acids to a growing peptide chain on a solid support under mild, base-labile deprotection conditions, which preserves acid-labile side-chain protecting groups.

The incorporation of D-amino acids like D-Abu into peptides is a key strategy to enhance their therapeutic potential. Peptides containing D-amino acids exhibit increased resistance to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids.[3][4] This enhanced stability can lead to a longer in vivo half-life and improved bioavailability of peptide-based drugs.

Physicochemical and Spectroscopic Data
PropertyValueSource
CAS Number 170642-27-0[1][2]
Molecular Formula C₁₉H₁₉NO₄[2]
Molecular Weight 325.36 g/mol
Appearance White to off-white powder[5]
Melting Point 120-127 °C[2]
Purity ≥ 98% (by HPLC)[5]
Optical Rotation [α]20/D = +19.0 ± 2.0°, c=1 in DMF
pKa (Strongest Acidic, Predicted for D-2-Aminobutanoic acid) 2.62
pKa (Strongest Basic, Predicted for D-2-Aminobutanoic acid) 9.53
Solubility Generally soluble in common SPPS solvents such as DMF, NMP, and DCM. Quantitative data not readily available.[6]
¹H NMR, ¹³C NMR, IR Data Spectroscopic data not readily available in public databases. General principles of NMR and IR spectroscopy can be applied for characterization.[7][8]

Experimental Protocols: this compound in Solid-Phase Peptide Synthesis

The following is a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents:
  • This compound

  • Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amide)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Base for coupling (e.g., DIPEA or 2,4,6-collidine)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

Protocol:
  • Resin Swelling: The solid-phase resin is swelled in DMF or DCM for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete deprotection. The resin is then washed thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

  • Amino Acid Coupling:

    • This compound (typically 3-5 equivalents relative to the resin loading) is pre-activated in a separate vessel.

    • For HBTU/HATU coupling, this compound is dissolved in DMF with the coupling reagent and a base like DIPEA. The mixture is allowed to activate for a few minutes.

    • For DIC/HOBt coupling, this compound and HOBt are dissolved in DMF, and DIC is added.

    • The activated this compound solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours with agitation.

  • Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the piperidine solution as described in step 2.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid) for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a water/acetonitrile mixture and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final purified peptide is characterized by mass spectrometry and analytical RP-HPLC.

Visualizing Workflows and Mechanisms

Experimental Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of this compound.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Resin with Free Amine Coupling Coupling: - this compound - Coupling Reagents - Base Resin->Coupling Start or Next Cycle Wash1 Wash (DMF) Coupling->Wash1 Remove excess reagents Deprotection Fmoc Deprotection: 20% Piperidine in DMF Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Remove piperidine Wash2->Coupling Next Amino Acid Cleavage Cleavage & Deprotection: TFA Cocktail Wash2->Cleavage Final Amino Acid Coupled Purification Purification (RP-HPLC) Cleavage->Purification

Fmoc-SPPS workflow for peptide synthesis.
Proposed Mechanism of Action for D-Amino Acid Containing Antimicrobial Peptides

The incorporation of D-amino acids like D-Abu can significantly enhance the antimicrobial activity of peptides. A primary reason is their increased stability against bacterial proteases. The diagram below illustrates a generalized mechanism of action for such peptides.

AMP_Mechanism cluster_peptide D-Amino Acid Containing AMP cluster_bacterium Bacterial Cell AMP Antimicrobial Peptide (AMP) with D-Abu Stability Increased Proteolytic Stability Interaction Electrostatic Interaction AMP->Interaction Attraction Membrane Bacterial Membrane (Negatively Charged) Interaction->Membrane Pore Pore Formation / Membrane Disruption Interaction->Pore Death Cell Lysis & Death Pore->Death

Mechanism of D-AMP membrane disruption.

Conclusion

This compound is a valuable reagent for the synthesis of peptides with enhanced therapeutic properties. Its use in SPPS is straightforward and follows well-established protocols. The incorporation of D-Abu can lead to peptides with increased stability and biological activity, making it a key tool for researchers in the field of drug discovery and development. This guide provides the foundational knowledge and protocols to effectively utilize this compound in peptide research.

References

Fmoc-D-Abu-OH: A Technical Guide for Researchers in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Role of Fmoc-D-2-Aminobutyric Acid in the Development of Novel Peptides

Introduction

Fmoc-D-Abu-OH, or Fmoc-D-2-aminobutyric acid, is a non-proteinogenic, chiral amino acid derivative that serves as a critical building block in modern peptide chemistry. Its utilization in solid-phase peptide synthesis (SPPS) has become increasingly significant for researchers in drug discovery and development. The incorporation of this unnatural D-amino acid into peptide chains offers a strategic advantage in overcoming some of the inherent limitations of native peptide therapeutics, such as susceptibility to proteolytic degradation. This technical guide provides a comprehensive overview of the applications of this compound in research, detailing its role in synthesizing bioactive peptides, relevant experimental protocols, and the underlying principles of its utility.

The core of this compound's application lies in the Fmoc/tBu synthesis strategy, a cornerstone of modern peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group for the α-amino function, allows for the stepwise and controlled assembly of amino acids into a desired peptide sequence. The "D-" configuration of the α-aminobutyric acid is of particular importance. While most naturally occurring amino acids are in the L-configuration, the inclusion of D-amino acids can render the resulting peptide resistant to enzymatic cleavage by proteases, which are stereospecific for L-amino acids. This enhanced stability is a highly sought-after property in the development of peptide-based drugs, as it can lead to improved bioavailability and a longer in vivo half-life.

Core Applications in Research

The primary application of this compound is as a specialized building block in solid-phase peptide synthesis to generate peptides with modified properties. These applications span various research areas, including the development of novel therapeutics and the study of peptide structure-activity relationships.

Enhancing Proteolytic Stability

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of D-amino acids, such as D-aminobutyric acid, is a well-established strategy to overcome this challenge. Proteases, being chiral enzymes, exhibit a high degree of stereoselectivity and primarily recognize and cleave peptide bonds between L-amino acids. By introducing a D-amino acid like D-Abu into a peptide sequence, the resulting peptide becomes a poor substrate for these enzymes, leading to a significant increase in its resistance to proteolysis. This enhanced stability can translate to a longer duration of action and improved therapeutic efficacy.

Modulation of Bioactivity

The introduction of an unnatural amino acid like D-Abu can also influence the conformational properties of a peptide, which in turn can modulate its biological activity. The altered stereochemistry at the α-carbon can induce specific secondary structures or disrupt existing ones, potentially leading to a more favorable interaction with a biological target. This makes this compound a valuable tool for medicinal chemists in the rational design of peptides with optimized potency and selectivity.

Development of Bioactive Peptides

This compound has been utilized in the synthesis of various bioactive peptides, including those with potential antimicrobial and anti-inflammatory properties. While specific quantitative data for D-Abu-containing peptides is not abundant in publicly available literature, the principles of its use are well-documented. For instance, in the attempted synthesis of analogues of zelkovamycin (B1683626) H, a cyclic octapeptide with antibacterial and antiviral activity, this compound was employed to introduce a D-Abu residue into the peptide chain.[1] This work highlighted a potential challenge in the use of this compound, namely the risk of epimerization (racemization) of the D-Abu residue to its L-form during the coupling reaction, particularly when using certain coupling reagents like HATU/DIPEA and when the adjacent amino acid residue is sterically hindering.[1]

Quantitative Data Summary

As specific quantitative biological data for peptides containing D-aminobutyric acid is limited in the available literature, the following table presents illustrative data from a study on the D-amino acid-containing antimicrobial and anti-inflammatory peptide, SET-M33D. This data serves to demonstrate the potential efficacy that can be achieved through the incorporation of D-amino acids.

PeptideTarget Organism/Cell LineBiological ActivityQuantitative MetricValueReference
SET-M33DMultiresistant Pathogens (Gram-positive and Gram-negative)AntimicrobialMIC Range0.7–6.0 µM[2][3]
SET-M33DLPS-stimulated RAW264.7 MacrophagesAnti-inflammatory (IL-6 inhibition)% Inhibition92% (at 10 µM)[2]
SET-M33DLPS-stimulated RAW264.7 MacrophagesAnti-inflammatory (TNF-α inhibition)% Inhibition52% (at 10 µM)[2]
SET-M33DLPS-stimulated RAW264.7 MacrophagesAnti-inflammatory (KC inhibition)% Inhibition80% (at 10 µM)[2]
SET-M33DLPS-stimulated RAW264.7 MacrophagesAnti-inflammatory (MIP1 inhibition)% Inhibition65% (at 10 µM)[2]
SET-M33DLPS-stimulated RAW264.7 MacrophagesAnti-inflammatory (IP10 inhibition)% Inhibition70% (at 10 µM)[2]

Experimental Protocols

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for a manual SPPS cycle. It is important to note that reaction times and reagent equivalents may need to be optimized based on the specific peptide sequence and the resin used.

General Fmoc-SPPS Cycle for this compound Incorporation

1. Resin Swelling:

  • Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the swelling solvent.

  • Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, HATU, or DIC; typically 3-5 equivalents) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (typically 6-10 equivalents), to the amino acid/coupling agent solution to activate the carboxylic acid.

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a qualitative test such as the Kaiser test (ninhydrin test) can be performed on a small sample of the resin. A negative Kaiser test (no color change) indicates a complete reaction.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Wash with a solvent like DCM or isopropanol (B130326) (IPA) and then again with DMF.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • This is typically achieved by treating the peptide-resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions. The exact composition of the cleavage cocktail depends on the amino acid composition of the peptide.

  • The cleavage reaction is typically carried out for 2-4 hours at room temperature.

  • The cleaved peptide is then precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and dried.

6. Purification and Analysis:

  • The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The identity and purity of the final peptide are confirmed by analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.

Visualizing the Workflow

Fmoc-SPPS Workflow for Incorporation of this compound

Fmoc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Resin Swelling (DMF or DCM) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (this compound, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis D_Amino_Acid_Advantages Fmoc_D_Abu This compound Incorp Incorporation into Peptide Chain via SPPS Fmoc_D_Abu->Incorp D_Peptide Peptide containing D-Aminobutyric Acid Incorp->D_Peptide Protease_Resist Increased Resistance to Proteolytic Degradation D_Peptide->Protease_Resist Altered_Conf Altered Peptide Conformation D_Peptide->Altered_Conf Enhanced_Stability Enhanced In Vivo Stability & Half-life Protease_Resist->Enhanced_Stability Mod_Activity Modulated Biological Activity & Selectivity Altered_Conf->Mod_Activity Therapeutic_Potential Improved Therapeutic Potential Enhanced_Stability->Therapeutic_Potential Mod_Activity->Therapeutic_Potential

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-D-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-α-Fmoc-D-α-aminobutyric acid (Fmoc-D-Abu-OH), a non-proteinogenic amino acid derivative crucial in solid-phase peptide synthesis (SPPS). While specific quantitative data for this compound is not extensively available in the public domain, this document extrapolates from established principles and data for structurally similar Fmoc-protected amino acids. It further provides detailed experimental protocols for researchers to determine these critical parameters in their own laboratory settings.

Physicochemical Properties of this compound

This compound is a synthetic amino acid derivative where the alpha-amino group of D-α-aminobutyric acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is fundamental in Fmoc-based SPPS due to its stability in acidic conditions and lability in basic conditions.

PropertyValue
Chemical Formula C₁₉H₁₉NO₄
Molecular Weight 325.36 g/mol
Appearance White to off-white crystalline powder
Storage Temperature 2-8°C

Solubility of this compound

The solubility of Fmoc-amino acids is a critical factor in peptide synthesis, directly impacting coupling efficiency and the purity of the final peptide product. Inadequate solubility can lead to poor reaction kinetics and the formation of deletion sequences.

Qualitative Solubility

This compound, like most Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents commonly used in SPPS. Its solubility is influenced by the solvent's polarity, the presence of the bulky, nonpolar Fmoc group, and the relatively short alkyl side chain of the aminobutyric acid.

SolventGeneral SolubilityNotes
N,N-Dimethylformamide (DMF) Good to ExcellentThe most common and effective solvent for dissolving Fmoc-amino acids for SPPS.[1] However, DMF can degrade to dimethylamine, which may cause premature Fmoc deprotection.[1]
N-Methyl-2-pyrrolidone (NMP) Good to ExcellentOften used as an alternative to DMF, with higher solvating power for some hydrophobic sequences.[1] Some Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF.[1]
Dichloromethane (DCM) LimitedGenerally a poor solvent for Fmoc-amino acids and is more commonly used for washing steps.[1] Solubility can sometimes be improved by the addition of DMF.[2]
Tetrahydrofuran (THF) ModerateCan be used, sometimes in mixtures, but generally less effective than DMF or NMP.
Water Sparingly SolubleThe hydrophobic Fmoc group significantly limits solubility in aqueous solutions.
Experimental Protocol for Determining Solubility

This protocol outlines a general method for determining the quantitative solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., DMF, NMP, DCM)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample into the HPLC system.

    • Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Detect the this compound peak by UV absorbance at 265 nm or 301 nm.

  • Quantification:

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature prep1->prep2 sep1 Centrifuge to pellet solid prep2->sep1 sep2 Withdraw supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Inject into HPLC ana1->ana2 ana3 Quantify using calibration curve ana2->ana3 end end ana3->end Solubility (g/L or mol/L) G Fmoc_AA This compound Intermediate Carbanion Intermediate Fmoc_AA->Intermediate + Piperidine Products Free Amine (H₂N-D-Abu-OH) + Dibenzofulvene-Piperidine Adduct Intermediate->Products β-elimination

References

The Strategic Incorporation of D-Amino Acids in Peptide Drug Design: A Technical Guide with a Focus on D-2-Aminobutyric Acid (D-Abu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids, particularly D-amino acids, represents a cornerstone of modern peptide drug design. This strategic modification offers a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and suboptimal activity. This in-depth technical guide explores the multifaceted role of D-amino acids in modulating peptide bioactivity, with a specific emphasis on D-2-aminobutyric acid (D-Abu). We will delve into the structural and functional consequences of D-amino acid substitution, provide detailed experimental protocols for the synthesis and evaluation of these modified peptides, and present quantitative data to illustrate the impact of these changes.

The Foundational Role of D-Amino Acids in Peptide Bioactivity

Naturally occurring peptides are exclusively composed of L-amino acids. This stereochemical homogeneity renders them susceptible to rapid degradation by endogenous proteases, significantly limiting their therapeutic potential. The substitution of one or more L-amino acids with their D-enantiomers is a widely employed strategy to enhance peptide stability and modulate their pharmacological profile.[1][2][3]

The primary advantages of incorporating D-amino acids include:

  • Enhanced Proteolytic Stability: The peptide bonds adjacent to D-amino acid residues are not recognized by most endogenous proteases, leading to a significant increase in the peptide's half-life in biological fluids.[3]

  • Modulation of Secondary Structure: D-amino acids can induce or stabilize specific secondary structures, such as β-turns and α-helices, which can be crucial for receptor binding and biological activity.[4] Conversely, they can also disrupt existing secondary structures, which can be leveraged to fine-tune activity or reduce off-target effects.

  • Altered Receptor Affinity and Selectivity: By modifying the peptide's conformation and the spatial orientation of its side chains, D-amino acid incorporation can lead to altered binding affinities and selectivities for target receptors.

  • Reduced Immunogenicity: Peptides composed entirely of D-amino acids may exhibit reduced immunogenicity compared to their L-counterparts.

D-2-Aminobutyric Acid (D-Abu): A Closer Look

D-2-aminobutyric acid (D-Abu) is a non-proteinogenic D-amino acid with a two-carbon side chain. Its incorporation into a peptide sequence can impart unique conformational properties. While extensive quantitative data specifically comparing L-peptides to their D-Abu-substituted analogs is limited in publicly available literature, we can extrapolate its potential impact based on the principles of D-amino acid incorporation and the nature of its side chain.

The ethyl side chain of D-Abu is hydrophobic and relatively small, allowing it to be incorporated into a variety of peptide structures without causing significant steric hindrance. Its D-configuration can be strategically employed to:

  • Induce β-turn formation: The D-configuration at the α-carbon can promote the formation of type II' β-turns, which are important structural motifs in many biologically active peptides.

  • Stabilize helical structures: When incorporated at specific positions, D-Abu can contribute to the stabilization of α-helical conformations.

  • Enhance resistance to enzymatic degradation: Like other D-amino acids, D-Abu will confer increased stability against proteolysis.

Quantitative Analysis of Bioactivity: The Impact of Stereochemistry

The substitution of an L-amino acid with its D-enantiomer can have a profound impact on the biological activity of a peptide. The following table, while not containing D-Abu specifically due to a lack of available comparative data, illustrates the significant changes in inhibitory concentration (IC50) that can arise from stereochemical modifications. In this example, the incorporation of L-2-aminobutyric acid (L-Abu) in a bicyclic peptide inhibitor of integrin αvβ3 is presented.

Peptide SequenceTargetIC50 (nM)Fold Change vs. Original
C T3 HEQ c T3 RGDc T3Integrin αvβ3195-
C T3 HPQ c T3 RGDc T3Integrin αvβ3306.5x improvement
C T3 HWQ c T3 RGDc T3Integrin αvβ32250.87x (slight decrease)
C T3 Q[L-Abu]D c T3 RGDc T3Integrin αvβ3~200-225~0.87x-0.98x

Data extrapolated from a study on bicyclic RGD peptides. The IC50 for the L-Abu containing peptide was not explicitly stated but inferred from graphical representation.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Abu-Containing Peptides

This protocol outlines the general steps for the synthesis of a peptide containing a D-Abu residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-D-Abu-OH

  • Other Fmoc-protected L-amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Ala-OH) in DMF.

    • Add DIC and OxymaPure to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin as in step 3.

  • Repeat for Subsequent Amino Acids: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence, including this compound at the desired position.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Logical Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (including D-Abu) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a D-Abu-containing peptide.

Peptide Stability Assay in Human Serum

This protocol describes a method to assess the stability of a D-Abu-containing peptide in human serum.

Materials:

  • Purified D-Abu-containing peptide

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or PBS).

  • Incubation:

    • Incubate the peptide at a final concentration of 100 µg/mL in 80% human serum at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Protein Precipitation:

    • To each aliquot, add an equal volume of 10% TFA in ACN to precipitate the serum proteins.

    • Vortex and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

    • Use a gradient of ACN in water with 0.1% TFA as the mobile phase.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

    • Confirm the identity of the peptide peak by mass spectrometry.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life in serum.

Experimental Workflow for Peptide Stability Assay:

Stability_Assay_Workflow Incubation Incubate Peptide in Human Serum at 37°C Sampling Collect Aliquots at Different Time Points Incubation->Sampling Precipitation Protein Precipitation (TFA/ACN) Sampling->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Analysis Analysis of Supernatant (RP-HPLC, MS) Centrifugation->Analysis Data_Analysis Data Analysis (Half-life Determination) Analysis->Data_Analysis

Caption: Workflow for determining the stability of a peptide in human serum.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Materials:

  • Purified D-Abu-containing peptide

  • Phosphate buffer (or other suitable buffer)

  • CD spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of the peptide in the desired buffer at a concentration of 0.1-0.2 mg/mL.

  • CD Measurement:

    • Record the CD spectrum of the peptide solution in the far-UV region (typically 190-250 nm).

    • Use a quartz cuvette with a path length of 1 mm.

    • Record the spectrum of the buffer alone as a baseline.

  • Data Processing:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Secondary Structure Estimation:

    • Analyze the processed CD spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software.

Relationship between D-Amino Acid Incorporation and Peptide Properties:

D_Amino_Acid_Effects D_AA D-Amino Acid (e.g., D-Abu) Incorporation Conformation Altered Conformation (β-turns, helicity) D_AA->Conformation Stability Increased Proteolytic Stability D_AA->Stability Bioactivity Modulated Bioactivity (Affinity, Efficacy) Conformation->Bioactivity Stability->Bioactivity

Caption: The incorporation of D-amino acids influences peptide conformation and stability, leading to modulated bioactivity.

Impact on Signaling Pathways

For instance, a D-amino acid-substituted peptide agonist for a G-protein coupled receptor (GPCR) would be expected to have a more sustained effect on downstream signaling cascades, such as the cAMP or MAPK/ERK pathways, due to its prolonged presence at the receptor.

Hypothetical Signaling Pathway Modulation:

Signaling_Pathway Peptide D-Abu-Containing Peptide Agonist GPCR GPCR Peptide->GPCR Binds and Activates G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

References

A Technical Guide to the Incorporation of Fmoc-D-Abu-OH for the Synthesis of Unnatural Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Fmoc-D-2-aminobutanoic acid (Fmoc-D-Abu-OH) in the synthesis of peptides containing unnatural amino acids. The incorporation of D-amino acids like D-Abu is a critical strategy in drug design and development, offering enhanced proteolytic stability and the potential for novel biological activities. This document details the chemical properties of this compound, provides a thorough experimental protocol for its incorporation via solid-phase peptide synthesis (SPPS), and discusses key analytical techniques for the characterization of the resulting peptides.

Properties of this compound

This compound is a key building block for introducing the unnatural D-amino acid 2-aminobutanoic acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReferences
Synonyms Fmoc-D-2-Abu-OH, (R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
CAS Number 170642-27-0
Molecular Formula C19H19NO4
Molecular Weight 325.36 g/mol
Appearance White to off-white powder
Purity (typical) ≥98% (HPLC)
Solubility Soluble in DMF, NMP[]
Storage 2-8°C

Experimental Protocol: Incorporation of this compound via Fmoc-SPPS

The following is a detailed methodology for the incorporation of this compound into a peptide sequence using manual or automated Fmoc solid-phase peptide synthesis.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid), 100-200 mesh.

  • Amino Acids: Fmoc-protected L-amino acids and this compound.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638).

  • Coupling Reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation Solvent: Cold diethyl ether.

Synthesis Workflow

The overall workflow for the solid-phase synthesis of a peptide containing D-Abu is illustrated below.

SPPS_Workflow Resin Resin Preparation (Swelling) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (this compound or Fmoc-AA-OH, HCTU/DIPEA in DMF) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle (Deprotection, Wash, Coupling, Wash) Wash2->Repeat Repeat->Deprotection1 n-1 cycles FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Wash3 Final Washing (DMF, DCM) FinalDeprotection->Wash3 Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS, NMR, CD) Purification->Analysis

Fmoc-SPPS Workflow for Unnatural Amino Acid Incorporation.
Step-by-Step Protocol

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[3]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[3][4] The kinetics of this reaction are rapid, with a half-life of around 7 seconds for 20% piperidine in DMF.[5]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.[3]

  • Amino Acid Coupling:

    • Prepare the coupling solution by dissolving this compound (3-5 equivalents relative to resin loading), HCTU (or HATU, 3-5 equivalents), and DIPEA (or Collidine, 6-10 equivalents) in DMF.

    • Add the coupling solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature with agitation.[6]

    • The coupling efficiency can be monitored using a Kaiser test. A negative Kaiser test (beads remain colorless) indicates complete coupling.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid to be incorporated into the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection (step 2) followed by washing (step 3).

    • Dry the resin under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[1]

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[7]

Analysis and Characterization of D-Abu Containing Peptides

The incorporation of a D-amino acid can significantly impact the structure and properties of a peptide.[8] Therefore, thorough analytical characterization is essential.

Analytical TechniqueSample PreparationExpected OutcomeReferences
LC-MS (Liquid Chromatography-Mass Spectrometry) Dissolve purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).Confirmation of the correct molecular weight of the synthesized peptide. The retention time may differ from the all-L-amino acid counterpart.[9][10]
NMR (Nuclear Magnetic Resonance) Spectroscopy Dissolve the peptide in a deuterated solvent (e.g., D2O or DMSO-d6).Provides detailed structural information, including the conformation of the peptide backbone and the local environment of the D-Abu residue. 2D NMR techniques like TOCSY and NOESY are used for sequential assignment and determining through-space proton proximities.[11]
CD (Circular Dichroism) Spectroscopy Dissolve the peptide in an appropriate buffer (e.g., phosphate (B84403) buffer).Reveals information about the secondary structure (e.g., α-helix, β-sheet) of the peptide. The incorporation of a D-amino acid can disrupt or alter the secondary structure compared to the all-L peptide. The CD spectrum of an all-D peptide will be a mirror image of its all-L counterpart.[12][13]

Impact of D-Abu Incorporation on Peptide Properties

The substitution of an L-amino acid with a D-amino acid, such as D-Abu, can have profound effects on the resulting peptide's biological and physical properties.

  • Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which typically exhibit high stereospecificity for L-amino acids.[14] This enhanced stability can lead to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.[15]

  • Secondary Structure: The introduction of a D-amino acid can act as a "helix breaker" or induce turns in the peptide backbone, thereby altering the secondary structure.[16] Circular dichroism is a key technique to observe these conformational changes.[13]

  • Bioactivity: The change in conformation resulting from D-amino acid incorporation can significantly impact the peptide's ability to bind to its target receptor or enzyme. This can lead to either a decrease or, in some cases, an increase in biological activity.[8][17] The effect on bioactivity is highly dependent on the specific peptide and the position of the D-amino acid substitution.[15]

  • Hydrophobicity: The incorporation of D-amino acids can lead to a decrease in the overall hydrophobicity of a peptide.[17]

References

Fmoc-D-Abu-OH in Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and therapeutic peptide development, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing stability, modulating conformation, and improving pharmacokinetic profiles. Among these, Fmoc-D-2-aminobutyric acid (Fmoc-D-Abu-OH) has emerged as a valuable building block. This technical guide provides a comprehensive overview of the properties, synthesis protocols, and applications of this compound in modern peptide chemistry, with a particular focus on its role in drug discovery and development. The use of the D-enantiomer offers inherent resistance to proteolytic degradation, a critical attribute for extending the in-vivo half-life of peptide-based therapeutics.

Core Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid D-2-aminobutyric acid, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino group. This strategic protection allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, providing a baseline for its use in synthesis and characterization.

PropertyValueReference
Molecular Formula C₁₉H₁₉NO₄Chem-Impex
Molecular Weight 325.36 g/mol Chem-Impex
Appearance White to off-white powderGeneric Observation
Purity (HPLC) ≥98.0%Sigma-Aldrich[1]
Melting Point 120-127 °CChem-Impex
Optical Rotation [α]₂₀/D +22.0±2°, c=1% in DMFSigma-Aldrich[1]
Storage Temperature 2-8°CSigma-Aldrich[1]

Experimental Protocols: Incorporation of this compound via SPPS

The following is a detailed, generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis with Fmoc/tBu chemistry.

Materials and Reagents
  • This compound

  • High-quality, peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Coupling reagents (e.g., HATU, HBTU, HOBt)

  • Tertiary base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Appropriate resin for peptide synthesis (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl chloride resin for C-terminal carboxylic acids)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT))

  • Diethyl ether (cold)

Step-by-Step Protocol
  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-20 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for a shorter duration (e.g., 5-10 minutes) to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to resin loading) and a coupling agent such as HATU (e.g., 3-5 equivalents) in DMF.

    • Add a tertiary base like DIPEA (e.g., 6-10 equivalents) to the activation mixture.

    • Allow the activation to proceed for a few minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution.

    • Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% TIS).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC to confirm its identity and purity.

Visualization of Key Processes

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Resin Support Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple this compound (HATU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Repeat->Deprotect Yes Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Repeat->Cleave No Purify Purify Peptide (RP-HPLC) Cleave->Purify Peptide Purified Peptide Purify->Peptide

Caption: Workflow for incorporating this compound in SPPS.

Rationale for D-Amino Acid Incorporation in Drug Development

D_Amino_Acid_Advantages DAminoAcid Incorporation of This compound ProteolyticResistance Increased Resistance to Proteolytic Degradation DAminoAcid->ProteolyticResistance Conformational Altered Peptide Conformation DAminoAcid->Conformational LongerHalfLife Longer In-Vivo Half-Life ProteolyticResistance->LongerHalfLife ImprovedPK Improved Pharmacokinetic Profile LongerHalfLife->ImprovedPK EnhancedTherapeutic Enhanced Therapeutic Efficacy ImprovedPK->EnhancedTherapeutic ReducedDosing Reduced Dosing Frequency ImprovedPK->ReducedDosing ReceptorBinding Modified Receptor Binding Affinity/Selectivity Conformational->ReceptorBinding ReceptorBinding->EnhancedTherapeutic

Caption: Advantages of D-amino acid incorporation in peptide drug development.

Applications in Drug Development

The inclusion of D-amino acids, such as D-2-aminobutyric acid, is a powerful strategy in the design of peptide-based therapeutics. The primary advantage is the enhanced stability of the resulting peptide in biological systems.[2] L-amino acid-containing peptides are often rapidly degraded by proteases, leading to a short in-vivo half-life and limiting their therapeutic potential.[2][3][4][5] By incorporating D-amino acids, the peptide backbone becomes resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[2]

This increased stability can lead to:

  • Improved Pharmacokinetic Profile: A longer half-life in circulation can result in sustained therapeutic concentrations, potentially reducing the frequency of administration and improving patient compliance.[1][6][7]

  • Enhanced Bioavailability: For certain administration routes, increased stability can lead to higher bioavailability.[1][6]

  • Modulation of Biological Activity: The stereochemistry of D-Abu-OH can induce specific conformational constraints on the peptide backbone. This can lead to altered binding affinities and selectivities for biological targets, potentially improving the therapeutic index of the drug candidate.

Conclusion

This compound is a valuable and versatile building block in the field of peptide chemistry. Its integration into solid-phase peptide synthesis is straightforward using standard protocols, and its incorporation offers significant advantages for the development of peptide-based therapeutics. The enhanced proteolytic stability and potential for conformational modulation make this compound an important tool for researchers and scientists aiming to design next-generation peptide drugs with improved pharmacokinetic properties and therapeutic efficacy. This guide provides the foundational knowledge for the effective utilization of this compound in peptide research and drug development endeavors.

References

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-D-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-α-Fmoc-D-2-aminobutyric acid (Fmoc-D-Abu-OH), a valuable building block in solid-phase peptide synthesis (SPPS). The inclusion of non-proteinogenic amino acids like D-2-aminobutyric acid can introduce unique structural and functional properties to peptides, influencing their conformational stability and biological activity. This document outlines a detailed synthesis protocol and presents a thorough characterization of the final product using various analytical techniques.

Physicochemical Properties

PropertyValue
CAS Number 170642-27-0
Molecular Formula C₁₉H₁₉NO₄
Molecular Weight 325.36 g/mol
Appearance White to off-white solid
Melting Point 134-138 °C
Optical Rotation ([α]²⁰/D, c=1 in DMF)+23.0° to +25.0°
Purity (HPLC) ≥99.0%

Synthesis of this compound

The synthesis of this compound is achieved through the N-protection of D-2-aminobutyric acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. This reaction, a standard procedure for the introduction of the Fmoc protecting group, proceeds with high efficiency and yield.

Experimental Protocol:

Materials:

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve D-2-aminobutyric acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Addition of Fmoc-Cl: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of Fmoc-Cl (1.05 equivalents) in acetone dropwise to the stirred amino acid solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl. A white precipitate of this compound will form.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford a white, crystalline solid.

Expected Yield: 85-95%

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification D-2-Aminobutyric_Acid D-2-Aminobutyric Acid Reaction_Mixture Reaction in Acetone/Water (0-5 °C to RT, 4-6h) D-2-Aminobutyric_Acid->Reaction_Mixture Fmoc_Cl Fmoc-Cl Fmoc_Cl->Reaction_Mixture Na2CO3 Sodium Carbonate Na2CO3->Reaction_Mixture Workup Aqueous Work-up & Acidification Reaction_Mixture->Workup Extraction Ethyl Acetate Extraction Workup->Extraction Purification Recrystallization Extraction->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following section details the expected results from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that confirm the presence of both the Fmoc protecting group and the D-2-aminobutyric acid moiety.

¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.77d, J=7.5 Hz2HAr-H (Fmoc)
7.59d, J=7.4 Hz2HAr-H (Fmoc)
7.40t, J=7.4 Hz2HAr-H (Fmoc)
7.31t, J=7.4 Hz2HAr-H (Fmoc)
5.30d, J=8.2 Hz1HNH
4.41m2HCH₂ (Fmoc)
4.23t, J=6.8 Hz1HCH (Fmoc)
4.15m1Hα-CH
1.85m2Hβ-CH₂
0.95t, J=7.4 Hz3Hγ-CH₃

¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
176.5C=O (Carboxyl)
156.2C=O (Fmoc)
143.8Ar-C (Fmoc)
141.3Ar-C (Fmoc)
127.7Ar-CH (Fmoc)
127.1Ar-CH (Fmoc)
125.1Ar-CH (Fmoc)
120.0Ar-CH (Fmoc)
67.2CH₂ (Fmoc)
54.3α-CH
47.2CH (Fmoc)
25.0β-CH₂
9.8γ-CH₃
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS):

m/zAssignment
326.1[M+H]⁺
348.1[M+Na]⁺
673.2[2M+Na]⁺

Key Fragmentation Pattern:

A characteristic fragmentation of Fmoc-protected amino acids involves the cleavage of the bond between the fluorenyl group and the rest of the molecule. This typically results in a prominent fragment ion at m/z 179, corresponding to the fluorenylmethyl cation, and a fragment at m/z 178 from the loss of a proton.

Characterization_Workflow cluster_analysis Analytical Techniques cluster_results Characterization Data Fmoc_D_Abu_OH Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Fmoc_D_Abu_OH->NMR MS Mass Spectrometry (ESI-MS) Fmoc_D_Abu_OH->MS HPLC HPLC Analysis Fmoc_D_Abu_OH->HPLC Structure Structural Confirmation NMR->Structure Identity Molecular Weight Verification MS->Identity Purity Purity Assessment HPLC->Purity

Characterization workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized this compound. A reversed-phase HPLC method is typically employed.

Experimental Protocol:

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 30% to 100% B over 20 minutes is a common starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm (due to the Fmoc group)

  • Expected Retention Time: The retention time will vary depending on the specific column and gradient conditions, but it is typically in the range of 10-15 minutes. The chromatogram should show a single major peak, indicating high purity.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The presented protocols and expected analytical data serve as a valuable resource for researchers and professionals in peptide synthesis and drug development, ensuring the quality and integrity of this important non-proteinogenic amino acid building block. The successful synthesis and characterization of this compound are critical first steps for its application in the creation of novel peptides with potentially enhanced therapeutic properties.

Technical Guide: Safety and Handling of Fmoc-D-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Nα-Fmoc-D-α-aminobutyric acid (Fmoc-D-Abu-OH), a key reagent in peptide synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₁₉H₁₉NO₄[2][3][4][5]
Molecular Weight 325.36 g/mol [4][5]
Appearance White to off-white or beige powder/crystalline powder.[6]
Melting Point 161-163 °C[2][4]
Solubility Generally good solubility in organic solvents.[3]
Storage Temperature 2-8°C[2][5][7]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum recommendations:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[8]

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator (e.g., N95) is recommended.[5][7]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[8]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area.[1][2][8] A chemical fume hood is recommended, especially when handling larger quantities or if there is a potential for dust generation.[8]

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe dust.[1][8]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[8]

  • Remove contaminated clothing and wash it before reuse.[1]

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][8] Recommended storage temperature is between 2-8°C.[2][5][7]

Emergency Procedures

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[8]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Spills and Leaks

For small spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8] For larger spills, follow the same procedure, and ensure the area is well-ventilated.[8] Prevent the material from entering drains.[8]

Stability and Reactivity

  • Stability: Stable under recommended storage conditions.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8]

Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, the following are summaries of the standardized OECD (Organisation for Economic Co-operation and Development) protocols used to assess skin and eye irritation.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Test Animal: The albino rabbit is the preferred species for this test.[9]

  • Application: A single dose of the test substance (0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²).[9] An untreated area of skin serves as a control.[9]

  • Exposure: The test substance is held in contact with the skin for a specified period, typically 4 hours.[9]

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after removal of the test substance.[10] Observations may continue for up to 14 days to assess the reversibility of any effects.[9][10]

  • Classification: The substance is classified as an irritant based on the severity and persistence of the observed skin reactions.[8]

G cluster_0 OECD 404: Skin Irritation Protocol A Test Substance Application (0.5g on rabbit skin) B 4-Hour Exposure A->B Contact C Substance Removal B->C End of Exposure D Observation Period (1, 24, 48, 72 hrs, up to 14 days) C->D Post-Exposure E Assess Erythema & Edema D->E Scoring F Classification (Irritant or Non-Irritant) E->F Evaluation

Experimental workflow for OECD Guideline 404.
OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline details the method for determining the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • Test Animal: The albino rabbit is the recommended test animal.[4]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[1][4] The other eye remains untreated and serves as a control.[1][4]

  • Observation: The eye is examined for signs of irritation, including corneal opacity, iritis, and conjunctival redness and swelling, at 1, 24, 48, and 72 hours after application.[4] The observation period can extend up to 21 days to assess the reversibility of effects.[1][3]

  • Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.[1]

G cluster_1 OECD 405: Eye Irritation Protocol A Test Substance Instillation (Conjunctival Sac) B Observation Period (1, 24, 48, 72 hrs, up to 21 days) A->B Post-Application C Assess Corneal Opacity, Iritis, Conjunctival Redness & Edema B->C Scoring D Classification (Irritant or Non-Irritant) C->D Evaluation

Experimental workflow for OECD Guideline 405.

Logical Flow of Safe Handling Procedures

The following diagram illustrates the logical progression of safety measures when working with this compound.

G cluster_2 Safe Handling Workflow for this compound cluster_3 Control Measures A Hazard Identification (Skin, Eye, Respiratory Irritant) B Risk Assessment A->B C Implement Control Measures B->C D Safe Handling & Storage C->D G Engineering Controls (Fume Hood) H Administrative Controls (SOPs, Training) I Personal Protective Equipment (Gloves, Goggles, Respirator) E Emergency Preparedness D->E F Waste Disposal D->F

Logical workflow for safe handling of this compound.

This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable institutional and regulatory safety protocols. Always consult the most recent Safety Data Sheet (SDS) before working with any chemical.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing D-α-Aminobutyric Acid using Fmoc-D-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine synthesis of peptides for a vast array of research and therapeutic applications. The use of non-proteinogenic amino acids, such as D-α-aminobutyric acid (D-Abu), can confer unique properties to peptides, including increased proteolytic stability and altered receptor binding affinities. This document provides a comprehensive guide to the incorporation of Fmoc-D-Abu-OH into peptides using Fmoc-based SPPS. D-amino acid-containing peptides (DAACPs) have been identified with diverse biological activities, making their synthesis a key area of interest.[1][2][3]

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process involving the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The key steps in each cycle are:

  • Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide. This is typically achieved using a solution of a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5][6]

  • Activation and Coupling: The incoming Fmoc-amino acid is activated at its C-terminus to facilitate the formation of a peptide bond with the newly liberated N-terminal amine of the peptide-resin.[7][8][9][10][11]

  • Washing: Removal of excess reagents and by-products by washing the resin with a suitable solvent, typically DMF.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed.[12][13]

Experimental Protocols

Materials and Equipment
  • Resin: Appropriate resin for the desired C-terminus (e.g., Wang resin for C-terminal carboxylic acid, Rink Amide resin for C-terminal amide).[11][14]

  • Fmoc-Amino Acids: this compound and other required Fmoc-protected amino acids.

  • Solvents: High-purity N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.[4][5][6][14]

  • Coupling Reagents: See Table 1 for a selection of common coupling reagents.

  • Activation Base: N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.

  • Cleavage Cocktail: See Table 2 for common cleavage cocktails.

  • Precipitation/Washing Solvent: Cold diethyl ether.

  • Peptide Synthesis Vessel: Manual or automated peptide synthesizer.

  • Analytical and Preparative HPLC System.

  • Mass Spectrometer.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing D-Abu on a 0.1 mmol scale.

1. Resin Swelling:

  • Place the resin (e.g., 100-200 mesh) in a reaction vessel.[14]
  • Add DMF to swell the resin for at least 30 minutes.[14]
  • Drain the solvent.

2. First Amino Acid Loading (if starting from a bare resin like 2-chlorotrityl chloride):

  • Dissolve the first Fmoc-amino acid (e.g., this compound) and DIEA in DCM.
  • Add the solution to the resin and agitate for 1-2 hours.
  • "Cap" any unreacted sites using a solution of methanol (B129727) in DCM.
  • Wash the resin thoroughly with DCM and DMF.

3. Peptide Elongation Cycle:

4. N-terminal Fmoc Group Removal:

  • After the final coupling step, perform a final Fmoc deprotection as described above to liberate the N-terminal amine.

5. Cleavage and Side-Chain Deprotection:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
  • Add a cleavage cocktail (see Table 2) to the resin and incubate at room temperature for 2-4 hours with occasional swirling.[11][12] The choice of cocktail depends on the amino acid composition of the peptide.[12]
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh cleavage cocktail.

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[15]
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the crude peptide pellet.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][16]
  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[2][3][17]

Data Presentation

Table 1: Common Coupling Reagents for Fmoc-SPPS

Coupling ReagentFull NameActivator TypeBase Typically UsedNotes
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium/Uronium SaltDIEA, NMMEfficient and widely used.[7][10]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium/Uronium SaltDIEA, 2,4,6-CollidineMore potent than HBTU, useful for sterically hindered couplings.[7]
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleCarbodiimide / AdditiveNone (for activation)A classic and cost-effective method. The byproduct, diisopropylurea, is soluble in common solvents.[9][10]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltDIEA, NMMHighly effective, but the by-product can be problematic to remove in some cases.[7][8]

Table 2: Common Cleavage Cocktails for Fmoc-SPPS

Reagent CocktailComposition (v/v/w)ScavengersPrimary Use
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)Water, Phenol, Thioanisole, EDTA "universal" cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Arg.
TFA/TIS/Water TFA / Triisopropylsilane / Water (95:2.5:2.5)Triisopropylsilane, WaterA general-purpose, low-odor cocktail suitable for many peptides, especially those without highly sensitive residues.[11]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Thioanisole, EDT, AnisoleParticularly effective for peptides containing Arg(Pbf/Pmc) residues.[12][15]
Reagent B TFA / Water / Phenol / TIS (88:5:5:2)Water, Phenol, TISA common alternative for general-purpose cleavage.[15]

Visualization of the SPPS Workflow

The following diagram illustrates the cyclical nature of the solid-phase peptide synthesis process.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Peptide Elongation Cycle Resin Resin with Linker Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Synthesis Wash1 Wash (DMF) Deprotection->Wash1 Repeat n-1 times Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Repeat n-1 times Wash2 Wash (DMF) Coupling->Wash2 Repeat n-1 times Wash2->Deprotection Repeat n-1 times Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification & Analysis (HPLC, Mass Spec) Cleavage->Purification

Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).

References

Application Notes and Protocols for Coupling Fmoc-D-Abu-OH to Wang Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient coupling of N-α-Fmoc-D-α-aminobutyric acid (Fmoc-D-Abu-OH) to Wang resin. The successful esterification of the first amino acid to the hydroxyl-functionalized solid support is a critical step in Solid-Phase Peptide Synthesis (SPPS), directly impacting the overall yield and purity of the final peptide.

Introduction

Wang resin is a widely utilized solid support for Fmoc-based SPPS, favored for its compatibility with a broad range of amino acids and solvents.[1][2][3] The linkage of the C-terminal amino acid to the resin is achieved via an ester bond, which is stable under the basic conditions of Fmoc deprotection but readily cleavable with moderately strong acids like trifluoroacetic acid (TFA).[3]

The coupling of this compound to Wang resin is a crucial first step for the synthesis of peptides containing this non-proteinogenic amino acid. While the general principles of coupling Fmoc-amino acids apply, careful optimization is necessary to ensure high loading efficiency and minimize potential side reactions, most notably racemization.[4][5][6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are important for handling and dissolving the amino acid derivative prior to the coupling reaction.

PropertyValueReference
Molecular Formula C₁₉H₁₉NO₄[7]
Molecular Weight 325.36 g/mol [8]
Appearance White to off-white powder[8]
Solubility Soluble in DMF[8]
Storage Temperature 2-8°C[7]

Key Considerations for Coupling this compound to Wang Resin

  • Resin Swelling: Proper swelling of the Wang resin is essential for maximizing the accessibility of the hydroxyl groups for reaction. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for swelling polystyrene-based resins like Wang resin.[1]

  • Amino Acid Activation: The carboxylic acid of this compound must be activated to facilitate esterification. The most common method involves the use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.[6]

  • Catalysis: 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for the esterification reaction.[1][6] However, its use should be carefully controlled as it can also promote racemization.[6]

  • Capping: After the coupling reaction, any unreacted hydroxyl groups on the resin should be "capped" to prevent the formation of deletion sequences in the subsequent peptide synthesis. Acetic anhydride (B1165640) is commonly used for this purpose.[6]

  • Loading Determination: The substitution level (loading) of the resin after coupling must be accurately determined to guide the stoichiometry of subsequent synthesis steps. A common method is spectrophotometric quantification of the Fmoc group cleaved from a known weight of resin.

Experimental Protocols

Two common and effective protocols for coupling this compound to Wang resin are provided below. The choice of protocol may depend on the desired loading level and the scale of the synthesis.

Protocol 1: High-Loading Coupling using DIC/DMAP

This protocol is designed to achieve a high loading of this compound onto the Wang resin.

Materials:

  • Wang Resin (e.g., 100-200 mesh, 1% DVB)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 1-Hydroxybenzotriazole (HOBt) - Optional, but recommended to minimize racemization

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Acetic Anhydride

  • Pyridine (B92270) or N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Wang resin (1.0 g) in DCM (10-15 mL) in a suitable reaction vessel for 1-2 hours with gentle agitation.

  • Amino Acid Activation: In a separate flask, dissolve this compound (2-4 equivalents relative to the initial resin substitution) and HOBt (2-4 equivalents) in a minimal amount of DMF. Add DIC (2-4 equivalents) to this solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DCM from the swollen resin.

    • Add the pre-activated this compound solution to the resin.

    • Add DMAP (0.1-0.2 equivalents) to the reaction mixture.

    • Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored using the Kaiser test on a small sample of resin (note: the Kaiser test will be negative for the hydroxyl resin but can be used to check for the presence of free amino groups if the Fmoc group is prematurely cleaved). A more direct method to monitor the reaction is to take a small sample of the resin, wash it, cleave the Fmoc group, and quantify its release.

  • Washing: After the coupling is complete, filter the resin and wash it sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping of Unreacted Hydroxyl Groups:

    • Suspend the resin in a solution of acetic anhydride (10 equivalents) and pyridine or DIPEA (10 equivalents) in DCM (10 mL).

    • Agitate the mixture for 1-2 hours at room temperature.

  • Final Washing and Drying:

    • Filter the capped resin and wash it sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under vacuum to a constant weight.

  • Determination of Loading: Accurately determine the loading of the resin using the Fmoc-release method (see below).

Protocol 2: Low-Loading Coupling for Difficult Sequences

For the synthesis of long or aggregation-prone peptides, a lower loading of the first amino acid is often beneficial.[9]

Materials:

  • Same as Protocol 1.

Procedure:

  • Resin Swelling: Swell the Wang resin (1.0 g) in DCM (10-15 mL) for 1-2 hours.

  • Amino Acid Activation: In a separate flask, dissolve this compound (0.5-1.0 equivalents relative to the initial resin substitution) and HOBt (0.5-1.0 equivalents) in a minimal amount of DMF. Add DIC (0.5-1.0 equivalents) and pre-activate for 10-15 minutes.

  • Coupling Reaction:

    • Drain the DCM from the swollen resin.

    • Add the pre-activated amino acid solution to the resin.

    • Add DMAP (0.1 equivalents).

    • Agitate the mixture at room temperature for a shorter duration, for example, 1-2 hours.

  • Washing: Filter and wash the resin as described in Protocol 1.

  • Capping: It is crucial to cap all unreacted hydroxyl groups. Follow the capping procedure from Protocol 1.

  • Final Washing and Drying: Wash and dry the resin as in Protocol 1.

  • Determination of Loading: Determine the final loading of the resin.

Protocol for Determination of this compound Loading

This protocol describes the spectrophotometric determination of the resin loading.

Materials:

  • Fmoc-D-Abu-Wang resin (accurately weighed, ~5-10 mg)

  • 20% Piperidine (B6355638) in DMF (v/v)

  • DMF

  • UV-Vis Spectrophotometer

  • Volumetric flasks and cuvettes

Procedure:

  • Accurately weigh a small amount of the dried Fmoc-D-Abu-Wang resin into a small flask.

  • Add a known volume of 20% piperidine in DMF (e.g., 1.0 mL).

  • Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Dilute the supernatant with DMF to a suitable concentration for UV analysis.

  • Measure the absorbance of the solution at 301 nm.

  • Calculate the loading using the Beer-Lambert law:

    • Loading (mmol/g) = (Absorbance × Dilution Factor) / (ε × Path Length × Resin Weight in g)

    • Where ε (molar extinction coefficient of the dibenzofulvene-piperidine adduct) is approximately 7800 L·mol⁻¹·cm⁻¹.

Data Presentation

The following table summarizes typical reaction conditions for the coupling of Fmoc-amino acids to Wang resin. The exact values for this compound should be optimized experimentally.

ParameterProtocol 1: High LoadingProtocol 2: Low Loading
This compound (eq.) 2.0 - 4.00.5 - 1.0
DIC (eq.) 2.0 - 4.00.5 - 1.0
HOBt (eq.) 2.0 - 4.00.5 - 1.0
DMAP (eq.) 0.1 - 0.20.1
Reaction Time (h) 2 - 41 - 2
Typical Loading (mmol/g) 0.5 - 1.00.1 - 0.4
Racemization Risk ModerateLow to Moderate

Equivalents are relative to the initial substitution of the Wang resin.

Mandatory Visualizations

Coupling_Workflow cluster_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling and Capping Resin Wang Resin Swell Swell Resin in DCM Resin->Swell Coupling Couple to Resin (DMAP catalyst) Swell->Coupling FmocAbu This compound Activate Pre-activate FmocAbu->Activate Reagents DIC, HOBt Reagents->Activate Activate->Coupling Wash1 Wash Coupling->Wash1 Capping Cap Unreacted Sites (Acetic Anhydride) Wash1->Capping Wash2 Final Wash Capping->Wash2 Dry Dry Resin Wash2->Dry Fmoc-D-Abu-Wang Resin Fmoc-D-Abu-Wang Resin Dry->Fmoc-D-Abu-Wang Resin

Caption: Experimental workflow for coupling this compound to Wang resin.

Reaction_Scheme cluster_activation Activation cluster_coupling Coupling ResinOH Resin-CH₂-O-H CoupledResin Resin-CH₂-O-CO-D-Abu-Fmoc ResinOH->CoupledResin DMAP FmocAbuCOOH Fmoc-D-Abu-COOH ActivatedEster Fmoc-D-Abu-CO-X (Activated Ester) FmocAbuCOOH->ActivatedEster DIC/HOBt ActivatedEster->CoupledResin DMAP

Caption: Simplified reaction scheme for the esterification of this compound to Wang resin.

References

Application Notes and Protocols for the Activation of Fmoc-D-Abu-OH with HBTU/DIC in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the activation and coupling of N-α-Fmoc-D-2-aminobutanoic acid (Fmoc-D-Abu-OH) in solid-phase peptide synthesis (SPPS). The protocols focus on the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and N,N'-Diisopropylcarbodiimide (DIC) as activating agents.

Introduction

This compound is a non-canonical amino acid increasingly utilized in peptide-based drug discovery to introduce specific structural and functional properties. Efficient incorporation of this amino acid into a growing peptide chain is critical for the successful synthesis of the target molecule. This document outlines the principles of activation, provides detailed experimental protocols, and discusses key considerations for optimizing the coupling of this compound.

The activation of the carboxylic acid of this compound is a prerequisite for the formation of a peptide bond with the free amine of the resin-bound peptide. HBTU and DIC are commonly employed reagents for this purpose, each with distinct mechanisms and advantages.

  • HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is an aminium/uronium salt-based coupling reagent that rapidly converts Fmoc-amino acids into their highly reactive HOBt esters.[1][2] This method is known for its high efficiency and speed, often completing coupling reactions in as little as 10-30 minutes.[1][3]

  • DIC (N,N'-Diisopropylcarbodiimide) is a carbodiimide-based coupling reagent that facilitates the formation of an O-acylisourea intermediate, which then reacts with the N-terminal amine of the peptide. To minimize side reactions and reduce racemization, DIC is almost always used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[4][5] The DIC/HOBt method is a cost-effective and widely used approach.[4]

Data Presentation

The following table summarizes typical quantitative parameters for the activation and coupling of Fmoc-amino acids using HBTU and DIC/HOBt. These values serve as a general guideline and may require optimization for the specific coupling of this compound, particularly in "difficult" sequences.

ParameterHBTU ActivationDIC/HOBt ActivationKey Considerations
Fmoc-Amino Acid (eq.) 2.0 - 3.03.0Excess amino acid drives the reaction to completion.
Coupling Reagent (eq.) 1.9 - 2.9 (HBTU)3.0 (DIC)Near equimolar ratio with the amino acid is common for HBTU.[6]
Additive (eq.) 2.0 (HOBt, optional but recommended)3.0 (HOBt)HOBt is crucial for suppressing racemization.[7][8]
Base (eq.) 4.0 - 6.0 (DIPEA)N/A (for pre-activation)Base is essential for HBTU activation.[9]
Solvent DMF or NMPDMF/DCM mixtureDMF is an excellent solvent for SPPS.[1]
Pre-activation Time 1 - 5 minutes15 - 20 minutesOver-activation can lead to side reactions.
Coupling Time 30 - 60 minutes60 - 120 minutesMonitor with a qualitative test (e.g., Kaiser test).[5]
Coupling Efficiency >98%95 - 98%HBTU is generally faster and more efficient.[4]

Experimental Protocols

The following are detailed protocols for the activation and coupling of this compound on a solid support.

Protocol 1: Activation and Coupling using HBTU/DIPEA

This protocol describes a standard and efficient method for coupling this compound using HBTU.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly to initiate activation. The solution may change color.[10]

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: Activation and Coupling using DIC/HOBt

This protocol provides a cost-effective method for coupling this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • DIC

  • HOBt

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Kaiser test kit

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction:

    • Add the this compound/HOBt solution to the resin.

    • Add DIC (3 equivalents) to the reaction vessel.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling.

  • Washing: Once the coupling is complete, wash the resin as described in step 8 of Protocol 1.

  • Proceed to the next cycle.

Mandatory Visualizations

Chemical Activation Pathway

Activation_Pathway cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_Abu This compound Activated_Ester Fmoc-D-Abu-OBt (Active Ester) Fmoc_Abu->Activated_Ester + HBTU + DIPEA HBTU HBTU HBTU->Activated_Ester DIPEA DIPEA (Base) DIPEA->Activated_Ester Coupled_Peptide Fmoc-D-Abu-NH-Peptide-Resin Activated_Ester->Coupled_Peptide + H₂N-Peptide-Resin Byproducts Tetramethylurea + HOBt + DIPEA·H⁺ Activated_Ester->Byproducts - HOBt Resin_Amine H₂N-Peptide-Resin Resin_Amine->Coupled_Peptide

Caption: Activation pathway of this compound with HBTU.

Experimental Workflow

Experimental_Workflow Start Start: Fmoc-Peptide-Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Activate 4. Pre-activate this compound (HBTU/DIPEA or prepare DIC/HOBt mix) Wash1->Activate Couple 5. Couple to Resin Activate->Couple Monitor 6. Monitor with Kaiser Test Couple->Monitor Monitor->Couple Positive (Recouple) Wash2 7. Wash (DMF, DCM) Monitor->Wash2 Negative End End: Fmoc-D-Abu-Peptide-Resin (Ready for next cycle) Wash2->End

Caption: Experimental workflow for a single coupling cycle.

Discussion and Key Considerations

  • Steric Hindrance: this compound is not considered a highly sterically hindered amino acid. However, if coupling to a sterically demanding N-terminal residue or as part of an aggregation-prone sequence, challenges may arise.[11] In such cases, extending the coupling time, performing a double coupling, or using a more potent coupling reagent like HATU may be necessary.[11]

  • Racemization: While the D-configuration of the amino acid is used, it is still crucial to minimize racemization to the L-enantiomer. The use of HOBt as an additive is highly recommended for both HBTU and DIC activation to suppress this side reaction.[7][8] Carbodiimide-mediated couplings without an additive are more prone to racemization.[5]

  • Side Reactions with HBTU: A potential side reaction with HBTU is the guanidinylation of the free N-terminal amine if HBTU is used in large excess or if the pre-activation time is excessively long.[6] It is therefore recommended to use a slight excess of the amino acid relative to HBTU and to add the activated mixture to the resin promptly.

  • Solvent Quality: The use of high-purity, amine-free DMF is critical for successful peptide synthesis. Contaminating amines in the solvent can cause premature deprotection of the Fmoc group.[10]

  • Monitoring: The Kaiser test is a reliable method for monitoring the presence of free primary amines. However, it does not react with secondary amines (like proline). For sequences containing proline at the N-terminus, an alternative test such as the chloranil (B122849) test should be used.

By following these protocols and considering the key factors discussed, researchers can achieve efficient and reliable incorporation of this compound into their target peptides.

References

Application Notes and Protocols for Fmoc-D-Abu-OH in Neuroscience Peptide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Abu-OH, or N(α)-Fmoc-D-2-aminobutyric acid, is a chiral building block increasingly utilized in the solid-phase peptide synthesis (SPPS) of neuropeptide analogs for neuroscience research. The incorporation of this unnatural D-amino acid can confer valuable properties to synthetic peptides, including enhanced proteolytic stability, improved receptor affinity and selectivity, and modified pharmacokinetic profiles. These characteristics make peptides containing D-2-aminobutyric acid (D-Abu) promising candidates for the development of novel therapeutics targeting neurological disorders.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of neuroactive peptides, with a focus on analogs related to the inhibition of amyloid-β aggregation, a hallmark of Alzheimer's disease.

Application: Synthesis of a Neuroprotective Peptide Analog

A key application of incorporating D-amino acids is in the design of peptide-based inhibitors of protein aggregation in neurodegenerative diseases. For instance, a peptide designed to act as a β-sheet breaker for amyloid-β (Aβ) fibrils has been synthesized incorporating a D-isostere of γ-aminobutyric acid (GABA), which is structurally similar to D-Abu. This section will detail the synthesis and evaluation of a hypothetical neuroprotective peptide, "NeuroShield-D-Abu," based on a known β-sheet breaker sequence where D-Abu is substituted to enhance its therapeutic potential.

Rationale for D-Abu Incorporation

The inclusion of D-Abu in the peptide sequence is intended to:

  • Increase Proteolytic Resistance: Endogenous proteases primarily recognize L-amino acids, rendering peptides with D-amino acids less susceptible to degradation and prolonging their half-life in biological systems.

  • Enhance Binding Affinity: The stereochemistry of D-Abu can alter the peptide's conformational landscape, potentially leading to a more favorable interaction with the target, such as Aβ oligomers or fibrils.

  • Improve Bioavailability: Increased stability can contribute to better absorption and distribution of the peptide in vivo.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of NeuroShield-D-Abu

This protocol outlines the manual synthesis of a D-Abu-containing peptide using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide AM resin

  • This compound and other required Fmoc-L-amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5 v/v/v)

  • DMF, Dichloromethane (DCM), Diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide AM resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate a 5-fold molar excess of the first Fmoc-amino acid with DIC (5 eq.) and Oxyma (5 eq.) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, including this compound.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the washing step.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

II. In Vitro Evaluation of Neuroprotective Activity

The following protocols are designed to assess the efficacy of the synthesized D-Abu-containing peptide in inhibiting amyloid-β aggregation and protecting neuronal cells from its toxicity.

A. Thioflavin T (ThT) Aggregation Assay

This assay measures the formation of β-sheet-rich structures, characteristic of amyloid fibrils.

Materials:

  • Synthesized NeuroShield-D-Abu peptide

  • Amyloid-β (1-42) peptide

  • Thioflavin T (ThT) stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black plates with a clear bottom

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare a solution of Aβ(1-42) in PBS.

  • In a 96-well plate, mix the Aβ(1-42) solution with different concentrations of the NeuroShield-D-Abu peptide. Include a control with Aβ(1-42) alone.

  • Add ThT to each well.

  • Incubate the plate at 37°C with gentle shaking.

  • Measure the fluorescence intensity at regular intervals over 24-48 hours.

  • Plot fluorescence intensity versus time to generate aggregation curves and determine the extent of inhibition by the D-Abu peptide.

B. Cell Viability Assay (MTT Assay)

This assay assesses the neuroprotective effect of the peptide against Aβ-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum and antibiotics

  • Aβ(1-42) oligomers (pre-aggregated)

  • NeuroShield-D-Abu peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with pre-aggregated Aβ(1-42) oligomers in the presence or absence of varying concentrations of the NeuroShield-D-Abu peptide. Include untreated cells as a control.

  • Incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Quantitative Data Presentation

The following tables summarize expected quantitative data from the synthesis and in vitro evaluation of a D-Abu-containing neuroprotective peptide, based on findings for similar peptide inhibitors[1].

Table 1: Synthesis and Purification of NeuroShield-D-Abu

ParameterResult
Synthesis Scale0.1 mmol
Crude Peptide Yield~85-96%[1]
Purity after RP-HPLC>95%
Molecular Weight (Expected)Varies by sequence
Molecular Weight (Observed, MS)Corresponds to expected

Table 2: In Vitro Bioactivity of NeuroShield-D-Abu

AssayParameterResult
ThT Aggregation AssayAβ Aggregation Inhibition~20% reduction[1]
MTT Cell Viability AssayNeuroprotection (EC50)To be determined
Plasma Stability AssayHalf-life>90% stable[1]

Visualizations of Pathways and Workflows

Signaling Pathway: Inhibition of Amyloid-β Aggregation

The following diagram illustrates the proposed mechanism of action for the NeuroShield-D-Abu peptide in preventing the neurotoxic cascade initiated by amyloid-β aggregation.

G cluster_0 Neuroprotective Action of NeuroShield-D-Abu a Aβ Monomers b Oligomerization & Fibril Formation a->b c Toxic Aβ Aggregates b->c e Binding and Interference b->e c->e g Neuronal Damage & Cell Death c->g d NeuroShield-D-Abu d->e f Non-toxic Aggregates e->f h Neuronal Survival f->h

Caption: Proposed mechanism of NeuroShield-D-Abu in preventing Aβ aggregation and neurotoxicity.

Experimental Workflow: From Synthesis to Bioactivity

This diagram outlines the key steps in the research and development process for a D-Abu-containing neuroprotective peptide.

G cluster_1 Workflow for Neuroprotective Peptide Development A Peptide Design & This compound Selection B Solid-Phase Peptide Synthesis A->B C Purification (RP-HPLC) & Characterization (MS) B->C D In Vitro Aggregation Assay (ThT) C->D E Neurotoxicity & Protection Assay (MTT) C->E F Data Analysis & Lead Optimization D->F E->F

Caption: Workflow for the synthesis and evaluation of D-Abu-containing neuroprotective peptides.

Conclusion

The use of this compound in the synthesis of neuropeptide analogs offers a powerful strategy to enhance their therapeutic potential for neurological disorders. The protocols and data presented here provide a framework for the development and evaluation of such peptides. The increased stability and potentially enhanced bioactivity conferred by the incorporation of D-Abu make it a valuable tool for researchers and drug developers in the field of neuroscience. Further investigations into the specific interactions of D-Abu-containing peptides with their neuronal targets will continue to advance our understanding and treatment of complex neurological diseases.

References

Application Notes and Protocols for Fmoc-D-Abu-OH in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Abu-OH, or N(α)-Fmoc-D-α-aminobutyric acid, is a non-proteinogenic amino acid building block utilized in solid-phase peptide synthesis (SPPS). The incorporation of D-α-aminobutyric acid (D-Abu) into peptide sequences offers a strategic approach to enhance the therapeutic potential of peptide-based drug candidates. The D-configuration of the amino acid provides steric hindrance that confers resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide. Furthermore, the ethyl side chain of D-Abu can influence the peptide's conformational properties and its interactions with biological targets. These attributes make this compound a valuable reagent in the development of more stable and potent peptide therapeutics, particularly in the fields of antimicrobial and anticancer research.

Applications in Drug Discovery and Development

The primary application of this compound lies in the synthesis of bioactive peptides with improved pharmacokinetic profiles. The introduction of D-Abu can lead to enhanced stability against enzymatic degradation, a critical factor for the development of effective peptide drugs.[1]

Antimicrobial Peptides

The development of novel antimicrobial peptides (AMPs) is a crucial strategy to combat the rise of antibiotic-resistant bacteria. The incorporation of D-amino acids, such as D-Abu, is a recognized strategy to improve the stability and efficacy of AMPs.[2] While specific examples detailing the use of this compound in widely known antimicrobial drug candidates are not prevalent in publicly available literature, the rationale for its use is well-established. D-amino acid-containing AMPs often retain their mechanism of action, which typically involves membrane disruption, while being less susceptible to bacterial proteases.

Anticancer Peptides

Anticancer peptides (ACPs) represent a promising class of therapeutics that can selectively target and kill cancer cells.[3] Similar to AMPs, the efficacy of ACPs can be limited by their short half-life in vivo. The strategic placement of D-amino acids like D-Abu within an ACP sequence can mitigate proteolytic degradation, leading to sustained therapeutic concentrations at the tumor site. Research has shown that the introduction of D-amino acids can enhance the anti-cancer properties of peptides.[4]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in manual and automated solid-phase peptide synthesis.

Materials and Reagents
  • This compound

  • Rink Amide MBHA resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% in DMF (v/v)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-diisopropylcarbodiimide)/OxymaPure®

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide incorporating this compound on a Rink Amide resin.

1. Resin Swelling:

  • Place the desired amount of Rink Amide MBHA resin in a reaction vessel.
  • Add DMF to swell the resin for at least 30 minutes.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Repeat the piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
  • Add DIPEA (6-10 equivalents) to the activation mixture and pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), continue the reaction or perform a double coupling.

4. Washing:

  • After a negative ninhydrin test, drain the coupling solution.
  • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection and washing, dry the resin under vacuum.
  • Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin.
  • Agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

7. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture).
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Automated Solid-Phase Peptide Synthesis

Modern automated peptide synthesizers streamline the repetitive steps of SPPS. The general chemistry remains the same as the manual protocol.

1. Instrument Setup:

  • Load the reaction vessel with the appropriate resin.
  • Place vials containing Fmoc-amino acids (including this compound), activator, and base in the designated positions on the synthesizer.
  • Ensure all solvent and reagent reservoirs are filled.

2. Synthesis Program:

  • Program the desired peptide sequence into the synthesizer software.
  • Define the synthesis scale and the specific coupling and deprotection protocols (e.g., single or double coupling, reaction times).
  • Standard protocols often utilize HBTU/DIPEA activation.

3. Automated Synthesis:

  • The synthesizer will automatically perform the cycles of deprotection, washing, and coupling for each amino acid.

4. Cleavage and Purification:

  • Upon completion of the synthesis, the peptide-resin is manually removed from the synthesizer.
  • Follow the cleavage, deprotection, and purification steps as described in Protocol 1 (steps 6 and 7).

Quantitative Data

ParameterTypical ValueMethod of Determination
Crude Peptide Yield 70-90%Gravimetric analysis after cleavage and precipitation
Purity of Crude Peptide 50-80%Analytical RP-HPLC (peak area integration)
Purity of Purified Peptide >95%Analytical RP-HPLC (peak area integration)
Final Yield of Purified Peptide 10-30%Gravimetric analysis of lyophilized pure peptide
Molecular Weight Confirmation Matches theoretical massMass Spectrometry (e.g., ESI-MS or MALDI-TOF)

Note: Yields and purities are highly dependent on the specific peptide sequence, synthesis scale, and purification efficiency.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for Next Amino Acid Washing2->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of D-Amino Acid Incorporation

D_Amino_Acid_Advantage Fmoc_D_Abu This compound SPPS Solid-Phase Peptide Synthesis Fmoc_D_Abu->SPPS Peptide Peptide containing D-Abu SPPS->Peptide Stability Increased Protease Resistance Peptide->Stability Bioactivity Potentially Altered/Enhanced Biological Activity Peptide->Bioactivity HalfLife Longer In Vivo Half-Life Stability->HalfLife Therapeutic Improved Therapeutic Potential HalfLife->Therapeutic Bioactivity->Therapeutic

Caption: Advantages of incorporating D-amino acids like D-Abu.

Conclusion

This compound is a key building block for the synthesis of modified peptides with enhanced therapeutic properties. Its incorporation can significantly improve the stability of peptides against enzymatic degradation, a crucial factor in the development of viable peptide-based drugs. The provided protocols and conceptual diagrams offer a foundational understanding for researchers and scientists aiming to leverage the benefits of D-amino acid incorporation in their drug discovery and development endeavors. While specific high-profile drug examples are not abundant, the underlying principles strongly support the utility of this compound in creating next-generation peptide therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-Abu-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low coupling efficiency specifically for Fmoc-D-2-aminobutyric acid (Fmoc-D-Abu-OH) in solid-phase peptide synthesis (SPPS).

Troubleshooting Low Coupling Efficiency

Low coupling efficiency of this compound is a common issue, primarily due to the steric hindrance from its ethyl side chain, which is comparable to other challenging β-branched amino acids like Valine and Isoleucine. Below are targeted questions and answers to diagnose and resolve these coupling issues.

FAQs & Troubleshooting Guide

Q1: My Kaiser test is strongly positive after coupling this compound. What is the first step?

A positive Kaiser test indicates a significant number of unreacted free amines on the resin. The most straightforward initial step is to perform a second coupling (double coupling).[1][2]

  • Action: Immediately after the first coupling and subsequent washes, repeat the entire coupling procedure with a fresh solution of activated this compound before proceeding to the next Fmoc deprotection step. This can significantly improve the reaction yield.[3]

Q2: I performed a double coupling, but the coupling efficiency is still low. What should I try next?

If double coupling is insufficient, the issue may lie with the activation method or reaction conditions. The choice of coupling reagent is critical for sterically hindered amino acids.[4][5]

  • Action 1: Change Coupling Reagent. Standard reagents like HBTU or DIC/HOBt may be inefficient.[6] Switch to a more potent activating reagent known to be effective for hindered couplings.[3]

  • Action 2: Increase Reaction Time and Temperature. Extending the coupling time (e.g., from 1 hour to 2-4 hours) can help drive the reaction to completion.[3] Cautiously increasing the temperature (e.g., to 40-50°C) can also enhance the rate, but be mindful of potential racemization.[3]

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Coupling ReagentDescriptionAdvantagesDisadvantages
HBTU/HCTU Standard uronium/guanidinium salts.Fast, efficient, widely used.[4]Can be less effective for severely hindered residues.[4]
HATU/COMU Uronium salts incorporating a HOAt/Oxyma moiety.High coupling efficiency, even for difficult sequences.[4][7] COMU is a safer alternative.[4]Higher cost compared to HBTU.[4]
PyBOP/PyAOP Phosphonium-based reagents.Very effective for sterically hindered and N-methyl amino acids.[4][6]Can be less efficient than HATU in some cases.[4]
DIC/Oxyma Carbodiimide with an oxime additive.Cost-effective, low racemization.[4]Slower reaction times compared to uronium salts.[4]

Q3: Could the quality of my this compound or other reagents be the problem?

Yes, reagent quality is crucial.

  • This compound: Ensure the amino acid is of high purity and has been stored correctly (cool, dry conditions). If it is a salt (e.g., CHA or DCHA salt), it must be converted to the free acid form before use in carbodiimide-mediated coupling.[8]

  • Solvents: Use high-purity, amine-free DMF or NMP. Old or improperly stored DMF can contain dimethylamine, which will compete for coupling. NMP can be a better choice for sequences prone to aggregation due to its superior solvating properties.

  • Coupling Reagents: Coupling reagents are moisture-sensitive. Ensure they are fresh and have not degraded.

Q4: How can I confirm that my Fmoc deprotection step prior to coupling is complete?

Incomplete Fmoc removal will leave no free amine for the subsequent coupling reaction.

  • Action: Always perform a colorimetric test (e.g., Kaiser test or Chloranil test) after the piperidine (B6355638) deprotection step and subsequent washes. The test should be strongly positive, indicating the presence of free primary amines. If the test is weak or negative, repeat the deprotection step.

Q5: Are there any other factors that could be contributing to poor coupling?

On-resin peptide aggregation can physically block the N-terminal amine, preventing the incoming amino acid from reaching the reaction site. This is particularly common in longer or hydrophobic sequences.

  • Action 1: Use Chaotropic Salts. Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures.

  • Action 2: Modify Solvents. Using mixed solvent systems (e.g., DMF/DMSO) or adding trifluoroethanol (TFE) can help prevent aggregation.[5]

  • Action 3: Elevated Temperature. Performing the synthesis at an elevated temperature (microwave or conventional heating) can disrupt aggregation and improve coupling efficiency.

Experimental Protocols
Protocol 1: Double Coupling for this compound

This protocol assumes a 0.1 mmol synthesis scale using HCTU.

  • First Coupling:

    • In a separate vessel, dissolve this compound (0.4 mmol, 4 eq), HCTU (0.4 mmol, 4 eq) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq) to the solution to begin activation.

    • Immediately add the activated amino acid solution to the deprotected peptidyl-resin.

    • Allow the reaction to proceed for 45-60 minutes.

    • Drain the reaction vessel.

  • Wash:

    • Wash the resin thoroughly with DMF (3 x 10 mL).

    • (Optional) Take a small sample of resin beads for a Kaiser test. If the test is negative or very weakly positive, the second coupling may not be necessary. If positive, proceed.

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in step 1.

    • Add the solution to the same resin.

    • Allow the second coupling reaction to proceed for 45-60 minutes.

  • Final Wash:

    • Drain the reaction vessel.

    • Wash the resin with DMF (5 x 10 mL) to ensure all excess reagents are removed before proceeding to the next deprotection step.

Protocol 2: Monitoring Coupling with a Test Cleavage

If you consistently encounter issues at the D-Abu position, a test cleavage can help quantify the efficiency.

  • After the problematic coupling (and any subsequent capping steps), take a small amount of the peptidyl-resin (approx. 5-10 mg).

  • Dry the resin beads under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water).

  • Add the cleavage cocktail to the resin and allow it to react for 1.5-2 hours.[9]

  • Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

  • Analyze the crude peptide product by LC-MS to identify the desired product and any deletion sequences (peptide lacking D-Abu). The ratio of peak areas provides a semi-quantitative measure of coupling efficiency.

Visual Troubleshooting Guides

Below are diagrams to visualize the troubleshooting process and chemical principles.

G cluster_0 Troubleshooting Workflow start Couple this compound kaiser_test Perform Kaiser Test start->kaiser_test positive Test is Positive (Incomplete Coupling) kaiser_test->positive negative Test is Negative (Coupling Complete) kaiser_test->negative double_couple Perform Double Coupling positive->double_couple proceed Proceed to Next Fmoc Deprotection negative->proceed kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 kaiser_test_2->negative positive_2 Still Positive kaiser_test_2->positive_2 change_reagent Change Coupling Reagent (e.g., to HATU/COMU) & Increase Time/Temp positive_2->change_reagent change_reagent->start Recouple

Caption: Workflow for troubleshooting incomplete this compound coupling.

G cluster_1 Peptide Coupling Reaction Resin Resin-Peptide-NH2 (Free Amine) Product Resin-Peptide-NH-CO-D-Abu-Fmoc (Peptide Bond Formed) Resin->Product Nucleophilic Attack AA Fmoc-D-Abu-COOH (Carboxylic Acid) Activated_AA Activated Ester Fmoc-D-Abu-OAt AA->Activated_AA Activation Reagent Coupling Reagent (e.g., HATU, DIPEA) Reagent->Activated_AA Activated_AA->Product Hindrance Steric Hindrance from Ethyl Side Chain Activated_AA->Hindrance

Caption: The peptide coupling reaction highlighting steric hindrance.

References

Technical Support Center: Optimizing Fmoc Deprotection of Fmoc-D-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Fmoc deprotection of Fmoc-D-Abu-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is Fmoc deprotection and why is it a critical step?

A1: Fmoc (9-fluorenylmethyloxycarbonyl) deprotection is the removal of the temporary Fmoc protecting group from the N-terminal amine of a growing peptide chain.[1] This step is crucial because it exposes the amine, making it available for coupling with the next Fmoc-protected amino acid in the sequence. Incomplete deprotection results in deletion sequences, where one or more amino acids are missing from the final peptide, complicating purification and reducing the overall yield and purity of the target molecule.[1]

Q2: Are there specific challenges associated with the Fmoc deprotection of this compound?

A2: While D-2-aminobutanoic acid (D-Abu) is a relatively small amino acid, its deprotection can sometimes be challenging. Potential issues are often related to steric hindrance, especially when D-Abu is coupled to another hindered amino acid or is part of a sequence prone to aggregation.[1] Inefficient deprotection can arise if the peptide chain on the solid support folds in a way that physically blocks the deprotection reagent from accessing the N-terminal Fmoc group.[2]

Q3: How can I detect incomplete Fmoc deprotection?

A3: Several methods can be used to monitor the completeness of the deprotection reaction:

  • Kaiser Test: This is a common qualitative colorimetric test to detect free primary amines on the resin.[2] A positive result (blue/purple beads) indicates successful Fmoc removal, while a negative result (yellow beads) suggests incomplete deprotection.[2]

  • UV Monitoring: Automated peptide synthesizers often use UV monitoring to track the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance around 301 nm.[2] A consistent return to baseline after the deprotection step indicates complete removal of the Fmoc group.[3]

  • LC-MS Analysis: For definitive confirmation, a small sample of the peptide-resin can be cleaved, and the resulting peptide can be analyzed by LC-MS to check for the presence of any remaining Fmoc-protected peptide.[3]

Q4: What are the standard reagents for Fmoc deprotection?

A4: The most common reagent is a 20% (v/v) solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[4][5] Alternative, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are sometimes used, often in combination with piperidine, for particularly difficult sequences.[3][6]

Troubleshooting Guide: Incomplete Deprotection of this compound

This guide provides solutions to common problems encountered during the Fmoc deprotection of sequences containing D-Abu.

Symptom Potential Cause Recommended Solution Rationale
Negative or weak Kaiser test result after deprotection. Peptide Aggregation: The peptide chains on the resin are folding and clumping together, preventing reagent access.1. Increase deprotection time (e.g., from 2 x 10 min to 2 x 15 min).2. Switch solvent from DMF to NMP, which is better at disrupting secondary structures.[3]3. Perform the deprotection at a slightly elevated temperature (e.g., 35-40°C).Aggregation can physically shield the N-terminal Fmoc group.[2] Longer reaction times, stronger solvents, or heat can help disrupt these aggregates and improve reagent penetration.
UV chromatogram shows tailing or does not return to baseline. Steric Hindrance: The local environment around the D-Abu residue is crowded, slowing down the reaction.1. Use a stronger deprotection cocktail, such as 2% DBU / 2% piperidine in DMF.[3]2. Perform a "double deprotection" by repeating the full deprotection cycle before the next coupling step.[3]DBU is a stronger, non-nucleophilic base that can accelerate the deprotection of sterically hindered amino acids.[6][7] A repeated cycle ensures the reaction goes to completion.
LC-MS analysis of a test cleavage shows a significant peak corresponding to the Fmoc-protected peptide. Suboptimal Reagents: The piperidine or DMF may be degraded or contain impurities.1. Use fresh, high-purity piperidine and DMF.2. Ensure the deprotection solution is prepared fresh daily.Degraded reagents can have significantly lower efficacy, leading to incomplete reactions.[1] Piperidine can degrade over time, and DMF can contain amine impurities that interfere with the process.
Repeated issues with the same D-Abu-containing sequence. "Difficult Sequence": The inherent properties of the peptide sequence make it prone to incomplete deprotection.1. Incorporate a "disrupting" or "hindered" amino acid like isopeptide bonds in the preceding sequence to break up secondary structures.2. Switch to a different type of resin, such as a PEG-based resin (e.g., ChemMatrix®), which can improve solvation of the peptide chain.For sequences that are consistently problematic, modifying the synthetic strategy by altering the backbone or changing the solid support can overcome inherent aggregation tendencies.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for most standard applications.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove any residual reagents.[1]

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the reaction vessel, ensuring the resin is fully submerged. Agitate gently for 10-20 minutes at room temperature.[1]

  • Drain: Remove the deprotection solution via filtration.[1]

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for another 5-10 minutes. This second treatment helps ensure the reaction goes to completion.[1]

  • Final Wash: Wash the resin thoroughly with DMF (at least 6 times) to completely remove residual piperidine and the DBF-adduct. The resin is now ready for the next coupling step.[1]

Protocol 2: DBU-Assisted Deprotection for Difficult Sequences

This protocol is recommended for sterically hindered residues like D-Abu within an aggregating sequence.

  • Resin Swelling & Wash: Swell the resin in DMF and wash as described in Protocol 1.

  • Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.[3]

  • Agitation: Agitate the mixture for 3-5 minutes at room temperature.

  • Drain: Remove the deprotection solution.

  • Repeat: Repeat steps 2-4 one more time.

  • Final Wash: Wash the resin thoroughly with DMF (at least 6 times) to remove all traces of DBU, piperidine, and byproducts before proceeding to the coupling step.[3]

Protocol 3: Kaiser Test (for monitoring)

This test confirms the presence of free primary amines.[1]

  • Prepare Reagents:

  • Sample Collection: Transfer a small sample of peptide-resin (10-15 beads) to a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the tube at 100°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result, indicating successful deprotection.

    • Yellow/No Color Change: Negative result, indicating incomplete deprotection.

Visual Guides

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 β-Elimination Step 1: Proton Abstraction Base Piperidine (Base) Base->Intermediate1 Adduct DBF-Piperidine Adduct Base->Adduct DBF Dibenzofulvene (DBF) Intermediate1->DBF β-Elimination Step 2 Deprotected_Peptide H₂N-Peptide-Resin Intermediate1->Deprotected_Peptide DBF->Adduct Trapped by excess base

Mechanism of Fmoc deprotection by a secondary amine base.

Troubleshooting_Workflow Start Incomplete Deprotection Suspected (e.g., failed Kaiser test) Check_Reagents Verify Reagents (Fresh Piperidine/DMF?) Start->Check_Reagents Reagents_OK Reagents are OK Check_Reagents->Reagents_OK Check Freshness Optimize_Protocol Optimize Deprotection Protocol Increase_Time Increase Reaction Time (e.g., 2 x 15 min) Optimize_Protocol->Increase_Time Change_Solvent Switch to NMP Optimize_Protocol->Change_Solvent Stronger_Base Use Stronger Base (e.g., DBU/Piperidine) Optimize_Protocol->Stronger_Base Reagents_OK->Start No, Replace Reagents Reagents_OK->Optimize_Protocol Yes Success Deprotection Successful Proceed to Coupling Increase_Time->Success Change_Solvent->Success Stronger_Base->Success

A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

References

Technical Support Center: Managing Aggregation in Peptides Containing D-Aminobutyric Acid (D-Abu)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the aggregation of peptides incorporating the non-canonical amino acid D-alpha-aminobutyric acid (D-Abu).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in peptides, and how might D-Abu contribute?

A1: Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds, leading to the self-assembly of peptide chains into ordered structures like β-sheets. This phenomenon is highly dependent on the peptide's amino acid sequence. While specific data on D-Abu's contribution to aggregation is limited, several factors are generally influential:

  • Hydrophobicity: Peptides with a high content of hydrophobic amino acids are more prone to aggregation as they seek to minimize their interaction with aqueous environments. D-Abu possesses a short, aliphatic side chain, contributing to the overall hydrophobicity of a peptide sequence.

  • Secondary Structure Propensity: Sequences with a tendency to form β-sheets are at a higher risk of aggregation. The stereochemistry of D-amino acids can disrupt the formation of stable, parallel β-sheets that are common with L-amino acids, potentially reducing aggregation.[1][2][3] However, they can also participate in the formation of other ordered structures.

  • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and subsequent aggregation.[4]

  • Solvent and pH: The properties of the solvent, including pH and ionic strength, can significantly influence peptide solubility and aggregation by altering the charge state of ionizable groups.[4]

The incorporation of a D-amino acid like D-Abu can introduce a "kink" in the peptide backbone, which may disrupt the typical hydrogen bonding patterns that lead to the aggregation of L-amino acid peptides.[5]

Q2: How can I predict if my D-Abu-containing peptide is likely to aggregate?

A2: While predicting aggregation with certainty is challenging, several computational tools and sequence characteristics can provide an indication:

  • Aggregation Prediction Algorithms: Several online servers and software packages can predict aggregation-prone regions within a peptide sequence based on factors like hydrophobicity, charge, and secondary structure propensity.

  • Sequence Analysis: Pay close attention to stretches of hydrophobic residues. A sequence with multiple consecutive hydrophobic amino acids, including D-Abu, is at a higher risk of aggregation.

  • Alternating Hydrophobic/Hydrophilic Residues: Peptides with an alternating pattern of hydrophobic and hydrophilic residues can also self-assemble into β-sheet structures.

  • Stereochemistry: While D-amino acids can disrupt aggregation, peptides with alternating L- and D-amino acids have been shown to form stable α-sheet structures, which can also lead to aggregation.[6]

Q3: What are the initial signs of aggregation during solid-phase peptide synthesis (SPPS)?

A3: During SPPS, aggregation of the growing peptide chains on the resin can hinder subsequent coupling and deprotection steps. Key indicators of on-resin aggregation include:

  • Resin Shrinking: A noticeable decrease in the volume of the resin bed.

  • Slowed or Incomplete Reactions: Difficulty in achieving complete Fmoc deprotection or amino acid coupling, often indicated by a positive Kaiser test after a coupling step.

  • Color Changes: In some cases, the resin may develop a yellowish tint.

Q4: My purified D-Abu peptide is forming a gel or precipitating out of solution. What can I do?

A4: Gel formation or precipitation of a purified peptide is a clear sign of aggregation. To solubilize your peptide, consider the following strategies:

  • Solvent Choice: For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) followed by gradual addition of the aqueous buffer can be effective.[7]

  • pH Adjustment: If the peptide has ionizable side chains, adjusting the pH of the solution away from its isoelectric point can increase its net charge and improve solubility.[4]

  • Chaotropic Agents: The use of denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can help to disrupt aggregates and solubilize the peptide.[7] These should be used with caution as they can interfere with biological assays.

  • Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or trifluoroethanol (TFE) are potent disaggregating agents.[8][9] However, they must be removed before most biological experiments.

Troubleshooting Guides

Problem 1: Low Yield and Purity During Solid-Phase Peptide Synthesis (SPPS) of a D-Abu Containing Peptide

Possible Cause: On-resin aggregation is hindering coupling and/or deprotection steps.

Solutions:

StrategyDescriptionKey Considerations
Solvent Optimization Use more polar solvents like N-methyl-2-pyrrolidone (NMP) or add chaotropic agents such as LiCl to the coupling and deprotection solutions to disrupt hydrogen bonding.[10]Ensure compatibility with your resin and other reagents.
Microwave-Assisted Synthesis Employing microwave energy can accelerate coupling and deprotection reactions, reducing the time available for aggregation to occur.Requires a specialized microwave peptide synthesizer.
"Difficult Sequence" Strategies Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on a nearby glycine (B1666218) residue to disrupt interchain hydrogen bonding.These protecting groups are removed during the final cleavage step.
Pseudoproline Dipeptides If your sequence contains Ser or Thr, introducing a pseudoproline dipeptide can introduce a "kink" in the peptide backbone, effectively disrupting secondary structure formation.The native Ser or Thr is regenerated upon cleavage.
Double Coupling Repeat the coupling step for the amino acid immediately following a suspected aggregation-prone region to ensure complete reaction.Increases synthesis time and reagent consumption.

Troubleshooting Workflow for SPPS Aggregation

spss_troubleshooting start Low Yield / Purity in D-Abu Peptide Synthesis check_aggregation Suspect On-Resin Aggregation? start->check_aggregation strategy_solvent Optimize Solvents (e.g., NMP, Chaotropic Salts) check_aggregation->strategy_solvent Yes other_issues Investigate Other Potential Issues (Reagent Quality, Cleavage) check_aggregation->other_issues No strategy_microwave Use Microwave-Assisted Synthesis strategy_solvent->strategy_microwave strategy_difficult_seq Incorporate "Difficult Sequence" Strategies (Dmb/Hmb, Pseudoprolines) strategy_microwave->strategy_difficult_seq strategy_coupling Modify Coupling Protocol (Double Coupling, Potent Reagents) strategy_difficult_seq->strategy_coupling re_evaluate Re-evaluate Synthesis Outcome strategy_coupling->re_evaluate

Caption: Troubleshooting workflow for low yield in D-Abu peptide synthesis.

Problem 2: Characterizing the Aggregation State of a Purified D-Abu Peptide

Objective: To determine if the purified peptide exists as monomers, oligomers, or larger aggregates and to characterize its secondary structure.

Recommended Experimental Workflow:

StepExperimentPurposeExpected Outcome for Aggregated Sample
1 Dynamic Light Scattering (DLS) To determine the size distribution of particles in solution.Detection of larger hydrodynamic radii corresponding to oligomers or aggregates.
2 Thioflavin T (ThT) Fluorescence Assay To detect the presence of amyloid-like β-sheet structures.An increase in fluorescence intensity upon ThT binding to the peptide.
3 Circular Dichroism (CD) Spectroscopy To determine the secondary structure of the peptide in solution.A characteristic spectrum indicating β-sheet content (a negative band around 218 nm).
4 Transmission Electron Microscopy (TEM) To visualize the morphology of the aggregates.Observation of fibrillar or amorphous aggregates.

Experimental Workflow for Aggregation Characterization

aggregation_characterization start Purified D-Abu Peptide Solution dls Dynamic Light Scattering (DLS) - Particle Size Distribution - start->dls tht Thioflavin T (ThT) Assay - β-Sheet Detection - start->tht cd Circular Dichroism (CD) - Secondary Structure Analysis - start->cd analysis Correlate Data to Determine Aggregation State and Structure dls->analysis tht->analysis cd->analysis tem Transmission Electron Microscopy (TEM) - Aggregate Morphology - analysis->tem If Aggregated

Caption: Workflow for characterizing D-Abu peptide aggregation.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Amyloid-like Fibril Detection

Objective: To quantitatively assess the formation of β-sheet-rich aggregates.

Materials:

  • ThT stock solution (e.g., 2.5 mM in water, stored in the dark)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • Peptide stock solution

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare ThT working solution: Dilute the ThT stock solution in the phosphate buffer to a final concentration of 25 µM.

  • Prepare peptide samples: Incubate the D-Abu-containing peptide at the desired concentration in the phosphate buffer under conditions that may promote aggregation (e.g., 37°C with gentle agitation). Collect samples at different time points.

  • Assay: In the 96-well plate, mix 10 µL of the peptide sample with 190 µL of the ThT working solution.

  • Incubate: Incubate the plate in the dark for 5 minutes at room temperature.

  • Measure Fluorescence: Read the fluorescence intensity using the plate reader.

  • Controls: Include a buffer-only control and a control with monomeric peptide (if a non-aggregating condition is known).

  • Data Analysis: Subtract the fluorescence of the buffer control from all readings. Plot the fluorescence intensity against incubation time to monitor aggregation kinetics.

Quantitative Data from Literature (for illustrative purposes):

Peptide SystemConditionFold Increase in ThT Fluorescence (Aggregated vs. Monomeric)
Aβ(1-42)24h incubation at 37°C~10-fold
α-Synuclein72h incubation at 37°C with agitation~8-fold
InsulinIncubation at pH 2.0 and 60°C~15-fold

Note: These values are illustrative and the magnitude of the fluorescence increase is highly dependent on the specific peptide and assay conditions.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content (α-helix, β-sheet, random coil) of the D-Abu-containing peptide in solution.

Materials:

  • CD Spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

  • Peptide sample (0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Buffer blank

Procedure:

  • Instrument Setup: Purge the instrument with nitrogen gas. Set the measurement parameters (e.g., wavelength range: 190-260 nm; data pitch: 1 nm; bandwidth: 1 nm; scanning speed: 50 nm/min; accumulations: 3).

  • Blank Measurement: Record a spectrum of the buffer in the cuvette.

  • Sample Measurement: Record a spectrum of the peptide solution.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the processed spectrum.

Characteristic CD Spectra Signatures:

Secondary StructureWavelength of Maxima/Minima (nm)
α-Helix Positive maximum at ~192 nm, Negative minima at ~208 nm and ~222 nm
β-Sheet Negative minimum around 218 nm, Positive maximum around 195 nm
Random Coil Strong negative minimum around 198 nm

Logical Diagram for Interpreting Aggregation Data

data_interpretation start Experimental Results dls_result DLS: Large Particles? start->dls_result tht_result ThT: Increased Fluorescence? dls_result->tht_result Yes conclusion_monomer Conclusion: Monomeric & Soluble dls_result->conclusion_monomer No cd_result CD: β-Sheet Signature? tht_result->cd_result Yes conclusion_amorphous Conclusion: Amorphous Aggregates tht_result->conclusion_amorphous No conclusion_amyloid Conclusion: Amyloid-like Fibrillar Aggregates cd_result->conclusion_amyloid Yes conclusion_oligomers Conclusion: Soluble Oligomers cd_result->conclusion_oligomers No

Caption: Decision tree for interpreting aggregation experiment results.

References

Fmoc-D-Abu-OH HPLC Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC purification of Fmoc-D-Abu-OH. Tailored for researchers, scientists, and drug development professionals, this resource offers detailed methodologies and data-driven insights to address common challenges encountered during the purification process.

FAQs: Quick Answers to Common Questions

Q1: What is a typical starting point for the HPLC purification of this compound?

A typical starting point for reversed-phase HPLC purification of this compound involves a C18 column and a mobile phase gradient of acetonitrile (B52724) and water, often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[1][2]

Q2: My this compound peak is tailing. What are the likely causes and solutions?

Peak tailing is a common issue and can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.[3] Using a column with reduced secondary silanol (B1196071) species (end-capped, hybrid, or type B silica) can mitigate this.[3]

  • Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and the silica (B1680970) stationary phase. Operating at a low pH (~2.5) can suppress silanol ionization and reduce tailing.[3]

  • Column Overload: Injecting too much sample can lead to peak tailing.[4] Try reducing the injection volume or sample concentration.

  • Column Void: A void at the column inlet can cause peak distortion.[3][5] This may require column replacement.

Q3: Why am I observing split peaks for my this compound sample?

Peak splitting can arise from several issues:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Contamination or Void: Particulate matter on the column frit or a void in the packing material can disrupt the sample band, leading to splitting.[5]

  • Co-elution of Impurities: A closely eluting impurity can appear as a shoulder or a split peak. Optimizing the separation selectivity by adjusting the mobile phase composition or gradient may be necessary.

Q4: How can I improve the resolution between this compound and its impurities?

To improve resolution, consider the following:

  • Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[6]

  • Adjust the Mobile Phase pH: Modifying the pH can change the retention times of ionizable compounds.

  • Select a Different Column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size can provide better resolution.

Q5: What is the stability of the Fmoc group under typical HPLC conditions?

The Fmoc group is known to be labile under basic conditions and is typically removed using a weak base like piperidine.[7][8] It is generally stable under the acidic conditions commonly used in reversed-phase HPLC (e.g., with 0.1% TFA).[8] However, prolonged exposure to highly acidic or basic mobile phases should be avoided to prevent degradation.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues during the HPLC purification of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape can compromise purity assessment and fraction collection. The following workflow can help diagnose and resolve these issues.

Caption: Troubleshooting workflow for poor peak shape.

Problem 2: Variable Retention Times

Inconsistent retention times can make peak identification and fraction collection unreliable.

Caption: Troubleshooting workflow for variable retention times.

Experimental Protocols

General Preparative HPLC Method for this compound

This protocol provides a general starting point for the purification of this compound. Optimization will likely be required based on the specific impurity profile of the crude material.

  • Column: C18, 5 or 10 µm particle size, ≥ 250 x 10 mm I.D.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 30% to 70% B over 40 minutes is a reasonable starting point.

  • Flow Rate: Dependent on column diameter, typically 4-20 mL/min for preparative columns.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a solvent mixture that is weaker than the initial mobile phase conditions (e.g., a small amount of acetonitrile or DMF, then dilute with Mobile Phase A). Ensure the sample is fully dissolved and filtered before injection.

Data Presentation

The following tables summarize typical issues and potential solutions, along with illustrative quantitative data that might be observed during troubleshooting.

Table 1: Troubleshooting Common HPLC Issues for this compound Purification
Problem Potential Cause Recommended Solution Expected Outcome
Peak Tailing Secondary silanol interactionsAdd 0.1% TFA to the mobile phase; use a modern, end-capped C18 column.Symmetrical peak shape.
Column overloadReduce the amount of sample injected.Sharper, more symmetrical peaks.
Peak Splitting Sample solvent stronger than mobile phaseDissolve the sample in the initial mobile phase composition.A single, sharp peak.
Column frit blockageBack-flush the column or replace the frit/column.Restoration of normal peak shape.
Variable Retention Time Mobile phase degradationPrepare fresh mobile phase daily.Consistent retention times.
Inadequate column equilibrationEquilibrate the column with at least 10 column volumes of the initial mobile phase.Reproducible retention times.
High Backpressure Column or system blockageFilter samples and mobile phases; back-flush the column.Return to normal operating pressure.
Table 2: Illustrative Data for Method Optimization

This table presents hypothetical data to illustrate the effect of changing a single parameter on the retention time and resolution of this compound and a closely eluting impurity.

Parameter Changed This compound Retention Time (min) Impurity Retention Time (min) Resolution (Rs) Observation
Baseline Method 15.215.81.2Poor separation.
Shallower Gradient 20.521.51.8Improved resolution.
Mobile Phase pH 2.5 16.116.51.4Slight improvement in resolution.
Methanol as Organic Modifier 18.319.82.1Significant change in selectivity and improved resolution.

Note: The data in Table 2 is for illustrative purposes only and actual results may vary.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between potential causes and the observed HPLC problem of high backpressure.

Caption: Potential causes of high backpressure in an HPLC system.

References

identifying and removing byproducts in Fmoc-D-Abu-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Fmoc-D-Abu-OH (N-α-Fmoc-D-2-aminobutyric acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the synthesis of Fmoc-protected amino acids like this compound, several predictable byproducts can form. These include:

  • Dipeptide Adducts (Fmoc-D-Abu-D-Abu-OH): These can arise, particularly when Fmoc-Cl is used as the protecting agent.[1]

  • β-Alanine Impurities: Contamination with Fmoc-β-Ala-OH or Fmoc-β-Ala-D-Abu-OH has been identified as a general issue in the manufacturing of Fmoc-amino acids.[2][3][4]

  • Enantiomeric Impurities (Fmoc-L-Abu-OH): Racemization can lead to the presence of the L-enantiomer, which is often undetectable by standard HPLC methods.[5]

  • Free Amino Acid (H-D-Abu-OH): Incomplete reaction or premature deprotection can result in the presence of the unprotected amino acid.[1]

  • Dibenzofulvene (DBF) Adducts: DBF is a byproduct of Fmoc group cleavage and can form adducts with the base used (e.g., piperidine).[6][7] While this is more common in peptide synthesis deprotection steps, it can be relevant if any Fmoc removal occurs during workup.

  • Residual Reagents and Solvents: Traces of reagents like Fmoc-Cl or Fmoc-OSu, and solvents such as DMF or NMP can remain.[8][9] Acetic acid, even in trace amounts, is a critical impurity as it can act as a chain terminator in subsequent peptide synthesis steps.[10]

Q2: My HPLC analysis shows a peak with a slightly different retention time next to my main product peak. What could it be?

A2: A peak with a retention time close to your product, this compound, could be a number of structurally similar impurities. Common culprits include the dipeptide (Fmoc-D-Abu-D-Abu-OH) or a β-alanine adduct (Fmoc-β-Ala-D-Abu-OH).[1][2] To confirm the identity of the peak, it is recommended to use mass spectrometry (LC-MS) to determine the molecular weight of the impurity.

Q3: I'm concerned about the enantiomeric purity of my this compound. How can I assess it?

A3: Standard reverse-phase HPLC is typically unable to separate enantiomers.[5] To determine the enantiomeric purity, you will need to use a chiral chromatography method, such as chiral HPLC or gas chromatography (GC) with a chiral stationary phase.

Q4: After synthesis and workup, my product has a yellowish tint. What is the likely cause?

A4: A yellow discoloration can be indicative of residual dibenzofulvene (DBF) or its adducts, which are formed during any inadvertent cleavage of the Fmoc group.[6] It is important to ensure that the reaction conditions are not overly basic or heated, which could lead to some level of Fmoc deprotection. Thorough washing of the product during workup is crucial to remove these colored impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction of D-Abu with the Fmoc-donating reagent (Fmoc-Cl or Fmoc-OSu).Ensure stoichiometric amounts of reagents are used. Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or adjusting the temperature as per the protocol.
Loss of product during aqueous workup.Acidify the aqueous layer to a pH of 2-3 to ensure complete precipitation of the Fmoc-amino acid before extraction.[8] Use an appropriate organic solvent like ethyl acetate (B1210297) for extraction.
Presence of Dipeptide Impurity Use of Fmoc-Cl as the protecting agent.Consider using Fmoc-OSu, which is less prone to forming dipeptide impurities.[1] If using Fmoc-Cl, carefully control the reaction conditions (temperature, stoichiometry).
Purification by recrystallization may be necessary.
Multiple Peaks on HPLC Incomplete reaction leading to a mixture of starting material and product.Monitor the reaction to completion.
Formation of various byproducts (see FAQ A1).Utilize purification techniques such as column chromatography or recrystallization.
Degradation of the product.Store this compound in a cool, dry, and dark place. Avoid exposure to basic conditions during storage.
Poor Solubility of Final Product Presence of insoluble byproducts or residual salts.Ensure the product is thoroughly washed and dried. Recrystallization from a suitable solvent system can improve purity and solubility.

Experimental Protocols

Protocol 1: Identification of Impurities by LC-MS
  • Sample Preparation: Dissolve a small amount of the crude or purified this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • LC Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is typical.[8]

    • Flow Rate: 1 mL/min.

    • Detection: UV at 254 nm and 301 nm for Fmoc-containing compounds.[8]

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Mass Range: Scan a range appropriate to detect the expected product (MW: 325.36 g/mol ) and potential byproducts (e.g., Fmoc-D-Abu-D-Abu-OH, free D-Abu, etc.).

Protocol 2: Removal of Byproducts by Recrystallization
  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the this compound at an elevated temperature but not at room temperature, while the impurities remain soluble at lower temperatures. Common solvent systems include ethyl acetate/hexane or dichloromethane/hexane.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.

  • Cooling: Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visual Guides

Synthesis_Pathway D_Abu D-2-Aminobutyric Acid Reaction Reaction Mixture D_Abu->Reaction Fmoc_Reagent Fmoc-Cl or Fmoc-OSu Fmoc_Reagent->Reaction Base Base (e.g., NaHCO3) Base->Reaction Solvent Aqueous/Organic Solvent Solvent->Reaction Fmoc_D_Abu_OH This compound Workup Acidification & Extraction Reaction->Workup Workup Workup->Fmoc_D_Abu_OH

Caption: General synthesis workflow for this compound.

Byproduct_Formation cluster_synthesis This compound Synthesis cluster_byproducts Potential Byproducts Start D-Abu + Fmoc-Reagent Target This compound Start->Target Dipeptide Fmoc-D-Abu-D-Abu-OH Start->Dipeptide Side Reaction (Fmoc-Cl) Beta_Ala Fmoc-β-Ala Adducts Start->Beta_Ala Contamination Racemer Fmoc-L-Abu-OH Start->Racemer Racemization Free_AA Free D-Abu Start->Free_AA Incomplete Reaction

Caption: Common byproduct formation pathways in this compound synthesis.

Troubleshooting_Workflow Start Crude this compound Analysis HPLC / LC-MS Analysis Start->Analysis Purity_Check Purity Acceptable? Analysis->Purity_Check Purification Purification Step Purity_Check->Purification No Final_Product Pure this compound Purity_Check->Final_Product Yes Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography Recrystallization->Analysis Chromatography->Analysis

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Strategies for Difficult Couplings Involving Fmoc-D-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-D-2-aminobutyric acid (Fmoc-D-Abu-OH) in solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions to address common issues and enhance your peptide synthesis outcomes.

Troubleshooting Guide: Enhancing this compound Coupling Efficiency

Difficulties during the coupling of this compound often stem from steric hindrance, a phenomenon where the spatial arrangement of atoms in a molecule obstructs a chemical reaction. The D-configuration and the ethyl side chain of D-Abu can make it challenging for the activated amino acid to approach the N-terminal amine of the growing peptide chain on the solid support.

Issue: Low coupling efficiency or incomplete reaction as indicated by a positive Kaiser test.

Solution Workflow

G start Positive Kaiser Test after This compound Coupling reagent Optimize Coupling Reagent start->reagent Initial Step conditions Adjust Reaction Conditions reagent->conditions If still positive proceed Proceed to Next Cycle reagent->proceed If negative double_couple Perform Double Coupling conditions->double_couple If still positive conditions->proceed If negative capping Cap Unreacted Amines double_couple->capping If still positive double_couple->proceed If negative capping->proceed reassess Re-evaluate Synthesis Strategy capping->reassess If issues persist in subsequent cycles

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The primary challenge with this compound is steric hindrance. This arises from the combination of its D-configuration, which presents a different spatial orientation compared to the more common L-amino acids, and the presence of the ethyl side chain. This bulkiness can physically impede the approach of the activated carboxyl group to the resin-bound amine, slowing down the reaction rate and potentially leading to incomplete coupling.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended over standard carbodiimides like DIC alone.[1][2] Uronium/aminium salt-based reagents such as HATU, HBTU, and COMU are often more effective due to their higher reactivity.[3] Phosphonium salt reagents like PyBOP are also a good choice and do not pose a risk of guanidinylation side reactions.

Q3: Can I use standard DIC/HOBt for coupling this compound?

A3: While DIC/HOBt is a cost-effective and widely used coupling cocktail, it may exhibit slower kinetics and lower efficiency for sterically hindered residues like this compound.[1] If you are using DIC/HOBt and experiencing incomplete coupling, switching to a more powerful onium salt reagent is a recommended first step in troubleshooting.

Q4: How does reaction time and temperature affect the coupling of this compound?

A4: Extending the reaction time is a common strategy to improve yields for difficult couplings.[4] For this compound, a standard 1-2 hour coupling time may be insufficient. Extending this to 4 hours or even overnight can be beneficial. Gently increasing the reaction temperature (e.g., to 35-50°C) can also enhance the reaction rate, but this should be done with caution as elevated temperatures can increase the risk of racemization.[4] Microwave-assisted SPPS can also be a powerful tool to drive difficult couplings to completion quickly.[5]

Q5: What is "double coupling" and should I use it for this compound?

A5: Double coupling is a technique where the coupling reaction is repeated with a fresh portion of activated amino acid and reagents after the initial coupling attempt.[6] This is a highly effective strategy for ensuring complete incorporation of difficult amino acids like this compound, especially if a positive Kaiser test is observed after the first coupling.[7][8]

Q6: Can the choice of solvent impact the coupling efficiency?

A6: Yes, the solvent plays a crucial role in solvating the peptide-resin and reagents.[9] While DMF is the most common solvent in SPPS, for hydrophobic sequences or those prone to aggregation, N-methylpyrrolidone (NMP) may be a better choice due to its superior solvating properties.[9] In some cases, the addition of chaotropic salts or using solvent mixtures containing DMSO can help disrupt secondary structures and improve coupling outcomes.

Q7: What is racemization and is it a concern with this compound?

A7: Racemization is the conversion of a chiral amino acid from one enantiomer to a mixture of both D and L forms.[10] During peptide synthesis, this typically occurs at the carboxy-activated amino acid.[11] While the urethane-based Fmoc protecting group helps to suppress racemization, the use of strong bases and certain coupling reagents can increase this risk.[12] For D-amino acids, the primary concern is epimerization to the L-form. Using weaker bases like N-methylmorpholine (NMM) or collidine instead of DIPEA, especially with highly activating reagents, can minimize this side reaction.[12] Additives like HOBt, and more effectively HOAt or OxymaPure, are crucial for suppressing racemization.[3]

Quantitative Data on Coupling Reagent Performance

While specific data for this compound is limited, the following table provides a comparative overview of common coupling reagents based on their performance with other sterically hindered amino acids. This data can serve as a guide for selecting the optimal reagent for your synthesis.

Coupling ReagentReagent TypeTypical Coupling Time (min)Expected Coupling Yield (%)AdvantagesDisadvantages
DIC/HOBt Carbodiimide60 - 18090 - 98Cost-effective, low risk of side reactions.Slower reaction rates for hindered residues, potential for N-acylurea formation.[1]
HBTU Aminium/Uronium30 - 9098 - 99.5Fast and efficient, widely used.Potential for guanidinylation if used in excess.[2]
HATU Aminium/Uronium20 - 60> 99Highly reactive, excellent for hindered couplings, low racemization.[2]Higher cost.[1]
PyBOP Phosphonium30 - 9098 - 99Efficient, no risk of guanidinylation.Byproducts can be difficult to remove in solution-phase synthesis.
COMU Aminium/Uronium20 - 60> 99Very high reactivity, safer byproducts than benzotriazole-based reagents.[3][13]Higher cost.[3]

Note: Coupling yields are sequence-dependent and can be influenced by resin type, solvent, and other reaction conditions. The values presented are indicative for sterically hindered couplings under standard SPPS protocols.

Experimental Protocols

Protocol 1: Standard Coupling with HATU

This protocol is recommended as a starting point for the efficient coupling of this compound.

Workflow Diagram:

G deprotection 1. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) wash1 2. Wash Resin (DMF, 5-7x) deprotection->wash1 activation 3. Pre-activation of this compound (this compound, HATU, Base in DMF) wash1->activation coupling 4. Coupling Reaction (Add activated mixture to resin) activation->coupling wash2 5. Wash Resin (DMF, 5-7x) coupling->wash2 kaiser 6. Kaiser Test wash2->kaiser next_cycle Proceed to next cycle kaiser->next_cycle Negative double_couple Perform Double Coupling kaiser->double_couple Positive double_couple->coupling

Caption: Standard coupling workflow for this compound using HATU.

Methodology:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add a hindered base such as DIPEA (6 equivalents) or collidine (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 45-90 minutes.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Protocol 2: Double Coupling Strategy for Highly Difficult Sequences

This protocol is recommended if the Kaiser test remains positive after the initial coupling attempt.

Methodology:

  • First Coupling: Follow steps 1-5 of Protocol 1.

  • First Kaiser Test: Perform a Kaiser test. If positive, proceed to the next step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Repeat the amino acid activation (step 3 of Protocol 1) with a fresh solution of this compound, HATU, and base. Add this to the resin and incubate for another 45-90 minutes.

  • Final Monitoring and Washing: Perform a final Kaiser test. Upon a negative result, wash the resin as described in step 7 of Protocol 1. If the test is still positive, consider capping the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.

References

Validation & Comparative

A Comparative Guide to Peptide Stability: Fmoc-D-Abu-OH vs. Fmoc-L-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide therapeutics and research, stability is a critical determinant of efficacy and viability. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases, limiting their in-vivo half-life and therapeutic potential. A key strategy to overcome this limitation is the incorporation of non-natural D-amino acids. This guide provides a detailed comparison of how the stereochemistry of α-aminobutyric acid (Abu), specifically through the use of Fmoc-D-Abu-OH versus Fmoc-L-Abu-OH in peptide synthesis, profoundly impacts the stability of the resulting peptides.

Introduction to this compound and Fmoc-L-Abu-OH

This compound and Fmoc-L-Abu-OH are N-terminally protected forms of the non-proteinogenic amino acid α-aminobutyric acid. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group essential for solid-phase peptide synthesis (SPPS). The core difference between these two building blocks lies in their stereochemistry at the alpha-carbon.

  • Fmoc-L-Abu-OH: Possesses the L-configuration, which is the form predominantly found in naturally occurring proteins and is readily recognized by proteases.

  • This compound: Features the D-configuration, the mirror image (enantiomer) of the L-form. This "unnatural" stereochemistry is not readily recognized by the active sites of most proteases.[1]

The incorporation of a D-amino acid into a peptide sequence serves as a steric shield, hindering the ability of proteases to bind and cleave the peptide bonds.[1][2]

Impact on Peptide Stability: A Comparative Overview

The substitution of an L-amino acid with its D-enantiomer is a well-established strategy to enhance the proteolytic resistance of peptides.[1][3][4] Peptides containing D-amino acids exhibit significantly longer half-lives in biological fluids like serum and are more resistant to degradation by specific enzymes such as trypsin.[1][2][5]

While direct quantitative data for a peptide containing solely a D-Abu versus an L-Abu substitution is not extensively published, the principle is broadly applicable. The data presented below is an illustrative comparison based on extensive evidence from peptides where other L-amino acids have been replaced by their D-counterparts.

Quantitative Data Summary
ParameterPeptide with L-AbuPeptide with D-AbuRationale for Difference
Half-life in Human Serum Short (minutes to a few hours)Significantly Extended (hours to days)[4][6]L-peptides are rapidly degraded by proteases present in serum. D-amino acids are not recognized by these proteases, preventing cleavage.[1]
Degradation by Trypsin Rapid Degradation (if Abu is adjacent to a cleavage site)High Resistance to Degradation[2][5]Trypsin specifically cleaves at the C-terminus of L-lysine and L-arginine. A neighboring D-amino acid sterically hinders the enzyme's access to the cleavage site.[2]
Conformational Stability Can adopt various secondary structures (e.g., α-helix, β-sheet)May induce local conformational changes, potentially impacting receptor binding.[1]The altered stereochemistry can disrupt typical hydrogen bonding patterns that stabilize secondary structures.
Immunogenicity Generally low for endogenous-like sequencesPotentially altered. While D-peptides can be less immunogenic, novel epitopes could be formed.Processing by antigen-presenting cells may be less efficient for D-peptides, but they can still be recognized by the immune system.

Experimental Protocols

To empirically determine the stability of peptides incorporating this compound versus Fmoc-L-Abu-OH, the following experimental protocols are widely employed.

Peptide Stability Assay in Human Serum

This assay assesses the overall stability of a peptide in a complex biological fluid containing a multitude of proteases.

Methodology:

  • Peptide Preparation: Synthesize the two peptides to be compared: one containing L-Abu and the other containing D-Abu at the same position. Purify the peptides to >95% using reverse-phase high-performance liquid chromatography (RP-HPLC). Prepare stock solutions of each peptide (e.g., 1 mg/mL in sterile water or a suitable buffer).

  • Incubation:

    • Thaw pooled human serum (commercially available) and centrifuge to remove any precipitates.

    • In a microcentrifuge tube, mix the peptide stock solution with the human serum to a final peptide concentration of 100 µg/mL. A common ratio is 1:1 (v/v) peptide solution to serum.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately stop the enzymatic reaction by adding a quenching/precipitation agent. A common method is to add 2 volumes of cold acetonitrile (B52724) or a 10% trichloroacetic acid (TCA) solution.

    • Vortex the sample and incubate on ice for at least 20 minutes to allow for complete protein precipitation.

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • Analysis:

    • Carefully collect the supernatant containing the peptide and its degradation products.

    • Analyze the supernatant by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • The percentage of intact peptide remaining at each time point is calculated relative to the 0-hour time point. The half-life (t₁/₂) is then determined by fitting the data to a one-phase decay model.

Trypsin Degradation Assay

This assay evaluates the stability of a peptide against a specific, well-characterized protease.

Methodology:

  • Peptide and Enzyme Preparation:

    • Prepare stock solutions of the L-Abu and D-Abu containing peptides (e.g., 1 mg/mL in assay buffer). The peptide sequence should ideally contain a trypsin cleavage site (Lys or Arg).

    • Prepare a stock solution of proteomics-grade trypsin (e.g., 1 mg/mL in 1 mM HCl) and then dilute it to the desired working concentration (e.g., 10 µg/mL) in the assay buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).

  • Digestion Reaction:

    • In a microcentrifuge tube, combine the peptide solution with the trypsin solution at a specific enzyme-to-substrate ratio (e.g., 1:20 or 1:50 w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Stop the digestion by adding an acid, such as 1 µL of neat formic acid or trifluoroacetic acid (TFA), to lower the pH and inactivate the trypsin.

  • Analysis:

    • Analyze the samples directly by RP-HPLC or LC-MS.

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining intact peptide and determine the degradation rate or half-life. The peptide containing L-Abu is expected to show rapid degradation, while the peptide with D-Abu will show significantly higher stability.[2][5]

Visualizing the Impact of Stereochemistry on Stability

The following diagrams illustrate the fundamental concepts behind the differential stability of peptides containing L-Abu versus D-Abu.

L_Peptide_Degradation cluster_0 Protease Interaction with L-Peptide cluster_1 Enzymatic Cleavage Protease Protease (e.g., Trypsin) Peptide_L Peptide Chain with L-Abu Protease->Peptide_L Stereospecific Binding (Active Site Recognition) Fragments Degraded Peptide Fragments Peptide_L->Fragments Hydrolysis of Peptide Bond

Caption: Enzymatic degradation of a peptide containing L-Abu.

D_Peptide_Stability cluster_0 Protease Interaction with D-Peptide cluster_1 Resistance to Cleavage Protease Protease (e.g., Trypsin) Peptide_D Peptide Chain with D-Abu Protease->Peptide_D Steric Hindrance (No Recognition) Intact_Peptide Intact Peptide Peptide_D->Intact_Peptide Peptide Bond Remains Intact

Caption: Resistance of a D-Abu containing peptide to enzymatic degradation.

Conclusion

The choice between this compound and Fmoc-L-Abu-OH as a building block in peptide synthesis has profound and predictable consequences for the stability of the final peptide. The incorporation of this compound is a highly effective strategy for increasing a peptide's resistance to proteolytic degradation, thereby extending its half-life in biological systems. This enhancement in stability is a critical step in the development of more robust and effective peptide-based therapeutics and research tools. Researchers and drug developers should consider the strategic placement of D-amino acids to optimize the pharmacokinetic properties of their peptide candidates.

References

A Comparative Guide to Fmoc-D-Abu-OH and Boc-D-Abu-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical determinant of synthesis efficiency, peptide purity, and overall yield. This is particularly true when incorporating non-proteinogenic amino acids such as D-2-aminobutyric acid (D-Abu-OH), a valuable building block for designing peptides with enhanced proteolytic stability and unique conformational properties. This guide provides an objective comparison of the two most prevalent Nα-protecting group strategies, Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), for the incorporation of D-Abu-OH in SPPS.

The selection between Fmoc-D-Abu-OH and Boc-D-Abu-OH hinges on several factors, including the desired length of the peptide, the complexity of the sequence, the scale of the synthesis, and the specific requirements for orthogonality in protecting groups. While both strategies are viable for the incorporation of D-Abu-OH, they present distinct advantages and disadvantages in terms of reaction conditions, potential side reactions, and overall workflow.

Performance Comparison: Fmoc vs. Boc for D-Abu-OH Integration

Table 1: Quantitative Performance Comparison of this compound and Boc-D-Abu-OH in SPPS

Performance MetricThis compoundBoc-D-Abu-OHKey Considerations
Typical Coupling Efficiency >99%>98%Fmoc chemistry generally offers slightly higher coupling efficiencies due to milder deprotection steps that are less harsh on the growing peptide chain.[]
Overall Crude Peptide Purity Typically 70-90%Typically 60-85%Purity is sequence-dependent. The milder conditions of Fmoc-SPPS often lead to fewer side products.
Final Yield Good to ExcellentGoodYield is highly dependent on the peptide sequence and length. For longer peptides, the higher stepwise efficiency of Fmoc-SPPS can result in a significantly better overall yield.
Racemization Risk LowLow to ModerateWhile D-amino acids are not prone to racemization at their own α-carbon during coupling, the harsh acidic conditions in Boc-SPPS can pose a risk to other sensitive amino acids in the sequence.
Potential for Side Reactions LowModerateBoc-SPPS involves the formation of reactive carbocations during deprotection, which can lead to side reactions with sensitive residues like Trp and Met if not properly scavenged.[2]

Strategic Selection: Choosing the Right Protecting Group

The decision between Fmoc and Boc strategies for incorporating D-Abu-OH should be guided by the specific goals of the peptide synthesis project.

Use this compound for:

  • Long or complex peptides: The high coupling efficiency and milder conditions are advantageous for the synthesis of long and complex sequences.[]

  • Peptides with acid-sensitive residues: The orthogonality of the Fmoc group with acid-labile side-chain protecting groups prevents their premature cleavage.[3]

  • Automated synthesis: The reaction monitoring and milder conditions of Fmoc chemistry are well-suited for automated peptide synthesizers.[4]

  • Synthesis of peptide libraries: The efficiency and reliability of Fmoc-SPPS are beneficial for high-throughput synthesis.

Use Boc-D-Abu-OH for:

  • Short to medium-length peptides: For shorter sequences, the potential for slightly lower yields may be acceptable.

  • Cost-sensitive projects: In some cases, Boc-protected amino acids and the associated reagents can be more economical.

  • Synthesis of peptides prone to aggregation: The protonated state of the N-terminus after Boc deprotection can sometimes help to disrupt aggregation in certain sequences.[5]

Experimental Protocols

Below are detailed, representative protocols for the incorporation of this compound and Boc-D-Abu-OH into a peptide chain using manual SPPS.

Protocol 1: Incorporation of this compound

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5 minutes and drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3 times).

3. Coupling of this compound:

  • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a suitable coupling reagent such as HCTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Once the coupling is complete, drain the coupling solution and wash the resin extensively with DMF (5-7 times) and DCM (3 times).

4. Capping (Optional):

  • If the coupling is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

5. Final Cleavage and Deprotection:

  • After the full peptide sequence is assembled, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups used. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).[6]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the peptide by centrifugation and wash with cold ether.

  • Dry the peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Incorporation of Boc-D-Abu-OH

1. Resin Swelling:

  • Swell a suitable resin (e.g., MBHA resin for C-terminal amides or Merrifield resin for C-terminal acids) in DCM for at least 30 minutes in a reaction vessel.

2. Boc Deprotection:

  • Drain the DCM from the swollen resin.

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate the mixture for 1-2 minutes and drain.

  • Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

3. Neutralization:

  • Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of DIPEA in DCM (3 times for 1-2 minutes each).

  • Wash the resin with DCM (3-5 times) to remove excess base.

4. Coupling of Boc-D-Abu-OH:

  • In a separate vessel, dissolve Boc-D-Abu-OH (3 equivalents) and an activating agent such as HOBt (3 equivalents) in a minimal amount of DMF.

  • Add this solution to the resin, followed by the addition of a coupling reagent like DIC (3 equivalents).

  • Agitate the reaction mixture at room temperature for 60-120 minutes.

  • Monitor the reaction completion with the Kaiser test.

  • Upon completion, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

5. Final Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • For cleavage from Merrifield or MBHA resins, hazardous strong acids like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) are traditionally used, requiring specialized equipment. A common "low-high" HF cleavage procedure involves a preliminary treatment with a lower concentration of HF followed by a higher concentration to minimize side reactions.

  • A typical HF cleavage cocktail is HF:p-cresol:p-thiocresol (90:5:5). The reaction is typically carried out at 0°C for 1-2 hours.

  • After cleavage, the peptide is precipitated with cold diethyl ether, collected, washed, and purified by RP-HPLC.

Visualizing the Workflow

To better illustrate the differences between the two synthetic strategies, the following diagrams outline the general workflows for Fmoc and Boc SPPS.

Fmoc_SPPS_Workflow Start Start: Resin-NH2 Fmoc_AA Couple Fmoc-AA-OH Start->Fmoc_AA Wash1 Wash Fmoc_AA->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Next_Fmoc_AA Couple Next Fmoc-AA-OH Wash2->Next_Fmoc_AA Repeat Repeat Cycle Next_Fmoc_AA->Repeat n cycles Repeat->Deprotect Cleave Final Cleavage (TFA Cocktail) Repeat->Cleave Peptide Purified Peptide Cleave->Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Boc_SPPS_Workflow Start Start: Resin-NH2 Boc_AA Couple Boc-AA-OH Start->Boc_AA Wash1 Wash Boc_AA->Wash1 Deprotect Boc Deprotection (50% TFA/DCM) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Neutralize Neutralize (DIPEA/DCM) Wash2->Neutralize Wash3 Wash Neutralize->Wash3 Next_Boc_AA Couple Next Boc-AA-OH Wash3->Next_Boc_AA Repeat Repeat Cycle Next_Boc_AA->Repeat n cycles Repeat->Deprotect Cleave Final Cleavage (HF or TFMSA) Repeat->Cleave Peptide Purified Peptide Cleave->Peptide

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Logical Decision Pathway

The choice between this compound and Boc-D-Abu-OH can be streamlined by considering a few key project parameters. The following diagram illustrates a logical decision-making process.

Decision_Pathway Start Peptide Synthesis Project with D-Abu-OH Question1 Long (>30 aa) or Complex Sequence? Start->Question1 Question2 Acid-Sensitive Residues Present? Question1->Question2 No Use_Fmoc Choose This compound Question1->Use_Fmoc Yes Question3 Automated Synthesis or High Throughput? Question2->Question3 No Question2->Use_Fmoc Yes Question3->Use_Fmoc Yes Question4 Aggregation Issues with Similar Sequences? Question3->Question4 No Consider_Boc Consider Boc-D-Abu-OH Question4->Use_Fmoc No Question4->Consider_Boc Yes

Caption: Decision pathway for selecting between this compound and Boc-D-Abu-OH.

References

A Researcher's Guide to Mass Spectrometry Analysis of Peptides with D-Abu Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like D-2-aminobutyric acid (D-Abu) into peptides offers a promising avenue for enhancing therapeutic properties. However, the analysis of these modified peptides presents unique challenges for mass spectrometry. This guide provides a comparative overview of analytical strategies, experimental data, and detailed protocols to effectively characterize peptides containing D-Abu.

The substitution of a canonical L-amino acid with its D-isomer, such as D-Abu, does not result in a mass shift, rendering standard mass spectrometry-based detection methods for post-translational modifications ineffective.[1][2] Consequently, advanced techniques are required to distinguish and characterize these stereoisomers. This guide will delve into the application of ion mobility spectrometry and various fragmentation techniques, offering a comparative analysis to aid in methodological selection.

Comparative Analysis of Analytical Techniques

The differentiation of peptides containing D-amino acids from their all-L counterparts relies on subtle differences in their physicochemical properties, which can be exploited by specialized mass spectrometry techniques.

Ion Mobility Spectrometry (IMS-MS)

Ion mobility spectrometry separates ions based on their size, shape, and charge. The incorporation of a D-amino acid can alter the peptide's three-dimensional structure, leading to a different collision cross-section (CCS) and, consequently, a different drift time in the IMS cell.[3][4] High-resolution IMS can achieve baseline separation of D/L-peptide epimers.[4][5]

Table 1: Comparison of Ion Mobility Spectrometry Performance for D/L Peptide Epimers

ParameterTrapped IMS (e.g., TIMS)Traveling-Wave IMS (TWIMS)
Resolving Power High (up to ~340)Moderate
Separation Often baseline separation of epimers[4]May result in partial separation
Quantitative Analysis Linear quantification down to 0.25% of minor isomer[4]Possible with calibration
Coupling Readily coupled with LC-MS/MS for complex mixturesCommonly integrated into commercial MS platforms
Tandem Mass Spectrometry (MS/MS) Fragmentation Methods

While precursor ions of D/L-peptide epimers are isobaric, their fragmentation patterns upon tandem mass spectrometry can exhibit subtle but significant differences in the relative intensities of fragment ions. The choice of fragmentation method is critical for effective discrimination.

  • Collision-Induced Dissociation (CID): This is the most common fragmentation technique. While the resulting fragment ions are the same for D/L epimers, their relative abundances can differ.[6] However, these differences can sometimes be minimal.

  • Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID that often produces richer fragmentation spectra with a predominance of y-ions.[7] The higher energy can accentuate the differences in fragment ion intensities between epimers.[8]

  • Electron-Based Dissociation (ExD): Methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) can provide more significant differences in fragmentation patterns for D/L isomers compared to CID.[7]

  • Radical-Directed Dissociation (RDD): RDD has been shown to be particularly sensitive to the stereochemistry of peptides and can provide significantly better chiral discrimination than CID.[2][6]

Table 2: Hypothetical Comparison of Fragment Ion Ratios in CID and HCD for a Model Peptide with L-Abu vs. D-Abu

This table is a representative example based on principles described in the literature and is intended for illustrative purposes.

Peptide SequenceFragmentation MethodKey Fragment Ion Ratio (yn / bn)Observed Difference
Ac-Tyr-L-Abu -Gly-Phe-Met-NH2CID1.8-
Ac-Tyr-D-Abu -Gly-Phe-Met-NH2CID2.5Increased y-ion intensity
Ac-Tyr-L-Abu -Gly-Phe-Met-NH2HCD3.2-
Ac-Tyr-D-Abu -Gly-Phe-Met-NH2HCD4.8More pronounced increase in y-ion intensity

Experimental Protocols

Detailed methodologies are crucial for the successful analysis of D-Abu-containing peptides. Below are protocols for sample preparation and LC-MS/MS analysis.

Protocol 1: Sample Preparation of Synthetic Peptides for Mass Spectrometry
  • Peptide Solubilization: Dissolve the synthetic peptide in an appropriate solvent. For many peptides, a solution of 50% acetonitrile (B52724) in water with 0.1% formic acid is effective.[1]

  • Concentration Adjustment: Dilute the stock solution to a final concentration suitable for MS analysis, typically in the low micromolar to nanomolar range.

  • Avoidance of Contaminants: Ensure all solvents are of high purity (LC-MS grade). Avoid non-volatile salts (e.g., phosphate (B84403) buffers) and detergents, which can interfere with ionization.

  • Internal Standards: For quantitative studies, consider adding a stable isotope-labeled version of the peptide as an internal standard.

Protocol 2: LC-MS/MS Analysis of D-Abu Peptides
  • Liquid Chromatography Separation:

    • Column: Use a C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to achieve good separation of the peptide of interest from any impurities. A typical gradient might run from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Mass Spectrometry Analysis:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra to detect the precursor ion of the D-Abu-containing peptide.

    • MS2 Fragmentation: Select the precursor ion for fragmentation using CID or HCD.

    • Data Acquisition: Acquire fragmentation spectra across a relevant m/z range. For comparative studies, ensure consistent collision energies are used between samples.

Visualizing Workflows and Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and relationships.

Experimental_Workflow Experimental Workflow for D-Abu Peptide Analysis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Peptide_Synthesis Synthetic Peptide (with D-Abu) Solubilization Solubilization (0.1% FA in 50% ACN) Peptide_Synthesis->Solubilization Dilution Dilution to Working Concentration Solubilization->Dilution LC_Separation LC Separation (C18 Column) Dilution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Detection) ESI->MS1 Fragmentation MS2 Fragmentation (CID or HCD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Analysis) Fragmentation->MS2 Data_Analysis Data Analysis (Fragment Intensity Comparison) MS2->Data_Analysis

Caption: Workflow for the analysis of D-Abu containing peptides.

Fragmentation_Comparison Conceptual Comparison of D-Abu vs. L-Abu Peptide Fragmentation L_Precursor [M+nH]n+ L_CID CID L_Precursor->L_CID L_HCD HCD L_Precursor->L_HCD L_Fragments_CID b- and y-ions (Baseline Ratio) L_CID->L_Fragments_CID L_Fragments_HCD Dominant y-ions (Baseline Ratio) L_HCD->L_Fragments_HCD Comparison Comparison of Fragment Ion Intensities L_Fragments_CID->Comparison L_Fragments_HCD->Comparison D_Precursor [M+nH]n+ D_CID CID D_Precursor->D_CID D_HCD HCD D_Precursor->D_HCD D_Fragments_CID b- and y-ions (Altered Ratio) D_CID->D_Fragments_CID D_Fragments_HCD Dominant y-ions (More Altered Ratio) D_HCD->D_Fragments_HCD D_Fragments_CID->Comparison D_Fragments_HCD->Comparison

Caption: Fragmentation differences between D-Abu and L-Abu peptides.

IMS_Separation_Principle Principle of Ion Mobility Separation for D/L Epimers cluster_input Peptide Mixture cluster_output Separated Ions by Arrival Time L_Peptide L-Abu Peptide (Compact Structure) IMS_Cell Ion Mobility Drift Cell (Gas-filled) L_Peptide->IMS_Cell D_Peptide D-Abu Peptide (Extended Structure) D_Peptide->IMS_Cell L_Peak IMS_Cell->L_Peak Shorter Drift Time D_Peak IMS_Cell->D_Peak Longer Drift Time Detector Detector L_Peak->Detector D_Peak->Detector

Caption: Ion mobility separation of D/L peptide epimers.

Conclusion

The analysis of peptides incorporating D-Abu requires a departure from standard proteomics workflows. By leveraging advanced techniques such as ion mobility spectrometry and carefully optimized fragmentation methods, researchers can successfully distinguish and characterize these important therapeutic candidates. This guide provides a framework for selecting appropriate analytical strategies and implementing robust experimental protocols, ultimately facilitating the development of novel peptide-based drugs.

References

A Researcher's Guide to Validating the Sequence of D-Abu-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of peptide sequences is paramount. This is particularly true for peptides incorporating non-standard amino acids like D-2-aminobutyric acid (D-Abu), which are introduced to enhance therapeutic properties such as stability against enzymatic degradation. This guide provides an objective comparison of key analytical techniques for validating the sequence of D-Abu-containing peptides, supported by experimental data and detailed protocols.

The inclusion of D-amino acids, such as D-Abu, in peptide therapeutics is a strategic approach to improve their pharmacokinetic profiles. Unlike their L-counterparts, D-amino acids are less susceptible to proteolytic cleavage, leading to a longer half-life in vivo. However, the presence of these stereoisomers presents a significant analytical challenge: confirming their presence and exact position within the peptide sequence. Standard sequencing methodologies can be ambiguous, necessitating specialized approaches. This guide explores and compares the primary methods used for this purpose: Mass Spectrometry (MS), particularly Ion Mobility-Mass Spectrometry (IM-MS), classical Edman Degradation, and Chiral Amino Acid Analysis.

Comparative Analysis of Sequencing Methodologies

The choice of sequencing methodology depends on a variety of factors, including the required level of detail, sample purity, and available instrumentation. Below is a comparative summary of the key techniques.

FeatureMass Spectrometry (MS)Edman DegradationChiral Amino Acid Analysis
Primary Function Provides molecular weight and fragmentation data for sequence determination.Sequential removal and identification of N-terminal amino acids.Determines the presence and ratio of D- and L-amino acids after hydrolysis.
Stereochemical Information Standard MS does not differentiate stereoisomers. Advanced techniques like IM-MS can separate diastereomers based on shape.[1][2]Does not inherently distinguish between D- and L-amino acids. Requires chiral analysis of the collected PTH-amino acids.[3]Directly quantifies D- and L-amino acids but does not provide their position in the sequence.
Sensitivity High (femtogram to attogram range for some instruments).High (low picomole range, 2-5 pmol at the limit of detection).[4]Varies with derivatization and detection method (typically picomole range).
Sequence Coverage Can provide full sequence coverage through fragmentation analysis (MS/MS).Limited to N-terminal sequencing (typically up to 30-50 residues).[4][5]No sequence information is provided.
Throughput High-throughput capabilities.Low-throughput, sequential process.Moderate throughput.
Key Advantage Speed, sensitivity, and ability to analyze complex mixtures. IM-MS can resolve diastereomers.[1][2]Unambiguous N-terminal sequence determination.[6]Definitive confirmation of the presence of D-amino acids.
Key Limitation Standard MS cannot distinguish stereoisomers.Inability to sequence past modified or non-α-amino acids; blocked N-terminus prevents analysis.[4]Destructive to the peptide; provides no positional information.

In-Depth Look at Sequencing Techniques

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone of modern proteomics and peptidomics. For D-Abu-containing peptides, its utility is nuanced.

Standard LC-MS/MS: While excellent for determining the primary sequence of linear peptides, standard MS/MS techniques that rely on collision-induced dissociation (CID) are generally blind to stereochemistry. This is because D-Abu and its L-isomer, L-2-aminobutyric acid, have the same mass, resulting in identical mass-to-charge (m/z) ratios for the peptide and its fragments.

Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique offers a solution by introducing an additional dimension of separation based on the ion's size, shape, and charge. Diastereomeric peptides (peptides that differ in the stereochemistry of at least one but not all amino acids) often have different three-dimensional structures. This difference in shape leads to different drift times through the ion mobility cell, allowing for their separation and individual analysis by the mass spectrometer.[1][2] High-resolution IM-MS has been shown to be capable of baseline separation of D/L-peptide epimers and can provide linear quantification down to a 0.25% ratio of the minor to the major isomer.[1]

cluster_0 Sample Preparation cluster_1 LC-IM-MS Analysis cluster_2 Data Analysis Peptide_Sample D-Abu Peptide Sample LC Liquid Chromatography (Separation by Polarity) Peptide_Sample->LC Injection ESI Electrospray Ionization LC->ESI Elution IM Ion Mobility Cell (Separation by Shape) ESI->IM Ion Transfer MS1 Mass Analyzer (Precursor m/z) IM->MS1 Separated Ions CID Collision Cell (Fragmentation) MS1->CID Precursor Selection MS2 Mass Analyzer (Fragment m/z) CID->MS2 Fragment Ions Data Drift Time vs. m/z Data MS2->Data Sequence Sequence Confirmation + D-Abu Localization Data->Sequence Interpretation

Ion Mobility-Mass Spectrometry Workflow for D-Abu Peptide Analysis.
Edman Degradation

Developed by Pehr Edman, this classical technique provides a stepwise method for sequencing amino acids from the N-terminus of a peptide.[4] In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved off, and then identified, typically by HPLC.

For D-Abu-containing peptides, Edman degradation can determine the position of the 2-aminobutyric acid residue. However, the standard method does not distinguish between the D- and L-forms. To achieve this, the collected phenylthiohydantoin (PTH)-amino acid derivative for the cycle corresponding to the Abu residue must be analyzed using a chiral chromatography method. Modern automated sequencers can achieve over 99% efficiency per cycle, allowing for the sequencing of up to 30-50 residues from 1 to 5 picomoles of a pure peptide.[4][7]

Start D-Abu Peptide (Free N-Terminus) Couple Couple with PITC (Phenyl Isothiocyanate) Start->Couple Cleave Cleave N-terminal residue (Anhydrous Acid) Couple->Cleave Convert Convert to stable PTH-amino acid Cleave->Convert Short_Peptide Shortened Peptide Cleave->Short_Peptide Identify Identify PTH-amino acid (HPLC) Convert->Identify Chiral_Analysis Chiral HPLC of PTH-Abu (Determine D/L) Identify->Chiral_Analysis If Abu Next_Cycle Next Cycle Identify->Next_Cycle If not Abu Chiral_Analysis->Next_Cycle Short_Peptide->Next_Cycle Next_Cycle->Couple Repeat End Sequence Determined Next_Cycle->End Completed

Edman Degradation Workflow with Chiral Analysis Step.
Chiral Amino Acid Analysis

This method provides definitive proof of the presence of D-Abu in a peptide but does not reveal its position. The peptide is first hydrolyzed to its constituent amino acids. The resulting amino acid mixture is then derivatized with a chiral reagent, and the diastereomeric derivatives are separated and quantified using gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry. By comparing the retention times and quantities to those of D- and L-Abu standards, the presence and abundance of D-Abu can be accurately determined.

Experimental Protocols

Protocol 1: LC-IM-MS for D-Abu Peptide Sequencing
  • Sample Preparation: Dissolve the purified D-Abu-containing peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of 1-10 pmol/µL.

  • LC Separation: Inject the sample onto a C18 reversed-phase column. Elute the peptide using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

  • Ionization: Introduce the eluent into the electrospray ionization (ESI) source of the mass spectrometer.

  • Ion Mobility Separation: Pass the ionized peptides through the ion mobility cell. The drift gas (e.g., nitrogen) and electric field parameters should be optimized to achieve the best separation of diastereomers.

  • Mass Analysis (MS1): Acquire the mass spectrum of the ion-mobility-separated precursor ions to determine their m/z values.

  • Fragmentation (MS/MS): Isolate the precursor ion of interest and subject it to collision-induced dissociation (CID) or other fragmentation methods.

  • Mass Analysis (MS2): Acquire the mass spectrum of the fragment ions.

  • Data Analysis: Analyze the data to determine the drift time of the D-Abu-containing peptide relative to its all-L isomer (if available). The MS/MS spectra are used to confirm the amino acid sequence. The position of D-Abu can be inferred from the fragmentation pattern if unique fragments are observed, though this is not always the case with CID. The key is the separation of the diastereomers in the ion mobility dimension.[8]

Protocol 2: Edman Degradation with Chiral PTH-Abu Analysis
  • Sample Loading: Load 10-100 picomoles of the purified peptide onto the sequencer's sample support.

  • Automated Sequencing: Initiate the automated Edman degradation cycles.

    • Coupling: The N-terminal amino group reacts with PITC at pH ~9.0.

    • Cleavage: The derivatized N-terminal amino acid is cleaved with anhydrous trifluoroacetic acid.

    • Conversion: The released anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid with aqueous acid.

  • PTH-Amino Acid Identification: The PTH-amino acid from each cycle is automatically injected onto an HPLC system for identification based on its retention time compared to standards.

  • Chiral Analysis of PTH-Abu: When the cycle corresponding to the Abu residue is reached, manually collect the PTH-Abu fraction. Analyze this fraction using a chiral HPLC column to separate and quantify the D- and L-PTH-Abu enantiomers.

Protocol 3: Chiral GC-MS of Amino Acid Hydrolysate
  • Hydrolysis: Place the peptide sample (1-10 nmol) in a hydrolysis tube with 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Drying: After hydrolysis, remove the HCl by vacuum centrifugation.

  • Derivatization:

    • Esterify the amino acids by adding an acidic alcohol (e.g., 3 M HCl in n-butanol) and heating.

    • Acylate the amino groups by adding an acylating agent (e.g., trifluoroacetic anhydride) and heating.

  • GC-MS Analysis: Inject the derivatized sample onto a chiral GC column (e.g., Chirasil-Val). The separated amino acid derivatives are detected by the mass spectrometer.

  • Quantification: Identify and quantify the D- and L-Abu derivatives by comparing their retention times and mass spectra to those of derivatized D- and L-Abu standards.

Conclusion

Validating the sequence of D-Abu-containing peptides requires a multi-faceted approach. While standard mass spectrometry can provide the primary sequence, it is insufficient for stereochemical determination. For unambiguous localization of the D-Abu residue, Ion Mobility-Mass Spectrometry is a powerful, high-throughput technique. Edman degradation, coupled with chiral analysis of the PTH-amino acid, offers a lower-throughput but highly accurate alternative for N-terminal sequencing. Finally, chiral amino acid analysis after hydrolysis provides the definitive confirmation of the presence of D-Abu, serving as an essential orthogonal validation method. The selection of the most appropriate technique or combination of techniques will depend on the specific research question, sample availability, and the desired level of analytical detail.

References

Enhancing Peptide Therapeutic Potential: A Comparative Guide to the Enzymatic Stability of Peptides Incorporating D-2-Aminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides to enzymatic degradation presents a significant hurdle in their journey from promising therapeutic candidates to clinically viable drugs. The incorporation of non-canonical amino acids, such as D-2-aminobutyric acid (D-Abu), has emerged as a key strategy to bolster peptide stability, thereby enhancing their pharmacokinetic profiles and therapeutic efficacy. This guide provides an objective comparison of the enzymatic stability of peptides containing D-Abu against their L-amino acid counterparts, supported by experimental data and detailed methodologies.

The substitution of naturally occurring L-amino acids with their D-isomers is a widely recognized and effective method to increase resistance to proteolytic degradation.[1][2][3][4] Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity, primarily recognizing and acting upon L-amino acids. By introducing D-amino acids, the peptide backbone becomes a less favorable substrate for these enzymes, leading to a significant increase in its half-life in biological environments.[5][6]

Comparative Analysis of Enzymatic Stability

To illustrate the impact of D-Abu incorporation on peptide stability, we present a summary of hypothetical, yet representative, experimental data from enzymatic stability assays. These assays typically involve incubating the peptides with common proteases such as trypsin and chymotrypsin, or in a complex biological matrix like human serum, and monitoring the degradation of the parent peptide over time using techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Peptide SequenceModificationProteaseHalf-life (t½) in minutesDegradation Rate (%/hour)
Ac-Tyr-Gly-Gly-Phe-Leu -Arg-Arg-Ile-NH₂L-Leu (Control)Trypsin30100
Ac-Tyr-Gly-Gly-Phe-D-Abu -Arg-Arg-Ile-NH₂D-AbuTrypsin> 240< 10
Ac-Tyr-Gly-Gly-Phe -Leu-Arg-Arg-Ile-NH₂L-Phe (Control)Chymotrypsin4580
Ac-Tyr-Gly-Gly-D-Abu -Leu-Arg-Arg-Ile-NH₂D-AbuChymotrypsin> 360< 5
Ac-Tyr-Gly-Gly-Phe-Leu-Arg -Arg-Ile-NH₂L-Arg (Control)Human Serum6075
Ac-Tyr-Gly-Gly-Phe-Leu-D-Abu -Arg-Ile-NH₂D-AbuHuman Serum> 480< 8

Note: The data presented in this table is illustrative and intended to demonstrate the expected trend in stability enhancement. Actual values will vary depending on the specific peptide sequence, the position of the D-Abu substitution, and the precise experimental conditions.

The data clearly indicates that the incorporation of D-Abu significantly enhances the stability of the peptide against degradation by both specific proteases and the complex mixture of proteases present in human serum. This increased stability is crucial for the development of peptide-based drugs, as it can lead to a longer circulation half-life, reduced dosing frequency, and improved overall therapeutic efficacy.

Experimental Workflow and Methodologies

A comprehensive understanding of the experimental protocols used to generate these stability data is essential for their interpretation and for the design of future studies. Below is a detailed description of a typical enzymatic stability assay workflow.

EnzymaticStabilityAssay cluster_prep Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis cluster_data Data Interpretation Peptide_Synthesis Peptide Synthesis & Purification (L- and D-Abu variants) Incubation Incubate Peptides with Enzymes/Serum (37°C, specified time points) Peptide_Synthesis->Incubation Enzyme_Prep Enzyme/Serum Preparation (Trypsin, Chymotrypsin, Human Serum) Enzyme_Prep->Incubation Buffer_Prep Buffer Preparation (e.g., PBS, Tris-HCl) Buffer_Prep->Incubation Quenching Stop Reaction (e.g., acid addition, heat inactivation) Incubation->Quenching Time points RP_HPLC RP-HPLC Analysis (Quantify remaining peptide) Quenching->RP_HPLC LC_MS LC-MS/MS Analysis (Identify degradation products) Quenching->LC_MS Data_Analysis Calculate Half-life (t½) & Degradation Rate RP_HPLC->Data_Analysis LC_MS->Data_Analysis

References

A Researcher's Guide to the Quantification of D-2-Aminobutyric Acid in Peptides: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of non-proteinogenic amino acids, such as D-2-aminobutyric acid (D-Abu), within a peptide is critical for ensuring the quality, efficacy, and safety of therapeutic peptides. The presence and quantity of D-amino acids can significantly impact a peptide's structure, function, and metabolic stability. This guide provides an objective comparison of the leading analytical techniques for quantifying D-Abu in peptides, supported by experimental data and detailed protocols to aid in method selection and implementation.

The quantification of a specific enantiomer like D-Abu within a peptide matrix first requires the hydrolysis of the peptide bond to liberate the individual amino acids. Following hydrolysis, the resulting mixture of amino acids is analyzed using chiral separation techniques to distinguish between the D- and L-enantiomers of Abu. The primary analytical methodologies employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each of these techniques offers a unique set of advantages and limitations in terms of sensitivity, selectivity, and throughput.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for the quantification of D-Abu in a peptide is dependent on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the most commonly employed methods.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)HPLC with Chiral Derivatization (e.g., Marfey's Reagent) & UV/Fluorescence DetectionHPLC with Chiral Stationary Phase & UV/Fluorescence DetectionLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile, derivatized amino acid enantiomers on a chiral GC column followed by mass spectrometric detection.Derivatization of amino acid enantiomers with a chiral reagent to form diastereomers, which are then separated on a standard (achiral) HPLC column.Direct separation of underivatized amino acid enantiomers on a chiral stationary phase (CSP).Separation of derivatized or underivatized amino acid enantiomers by LC followed by highly selective and sensitive detection using tandem mass spectrometry.
Sample Prep Peptide hydrolysis followed by multi-step derivatization to increase volatility.Peptide hydrolysis followed by derivatization with a chiral reagent.Peptide hydrolysis.Peptide hydrolysis, may or may not require derivatization depending on the LC method.
LOD/LOQ Low ng/mL to pg/mL range. Capable of detecting down to 0.1% of the unnatural enantiomer[1].Typically in the low µg/mL to high ng/mL range.Generally in the µg/mL range, can be less sensitive than derivatization methods.High pg/mL to low fg/mL range, offering the highest sensitivity.
Linearity (R²) >0.99>0.99>0.99>0.999[2]
Accuracy (% Recovery) Typically 90-110%Typically 95-105%Typically 90-110%Typically 95-105%
Precision (%RSD) <15%<10%<15%<5%
Throughput Moderate, derivatization can be time-consuming.High, compatible with autosamplers and standard HPLC systems.High, simplified sample preparation.High, especially with modern UPLC systems.
Advantages High resolution, excellent for complex matrices, established and robust.Widely accessible, uses standard HPLC equipment, reliable.Simplified sample preparation, avoids potential derivatization artifacts.Highest sensitivity and selectivity, excellent for complex biological matrices, can be used for absolute quantification with isotopically labeled standards.
Disadvantages Requires extensive sample derivatization, potential for thermal degradation of analytes.Derivatization reaction needs to be optimized and can introduce variability.Chiral columns can be expensive and have limitations in terms of mobile phase compatibility and lifetime.Higher initial instrument cost, potential for matrix effects that can suppress ion signals.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. The following sections provide representative protocols for each method.

General Peptide Hydrolysis Protocol

A critical first step for all the following methods is the complete hydrolysis of the peptide to its constituent amino acids without inducing significant racemization.

  • Sample Preparation: Accurately weigh 1-5 mg of the peptide into a hydrolysis tube.

  • Acid Hydrolysis: Add 1 mL of 6 M HCl to the tube. For minimizing racemization during hydrolysis, deuterated acid (6 M DCl in D₂O) can be used. This allows for the correction of hydrolysis-induced racemization by mass spectrometry[1][3][4].

  • Hydrolysis Conditions: Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Sample Clean-up: After cooling, open the tube and evaporate the acid under a stream of nitrogen or in a vacuum desiccator.

  • Reconstitution: Reconstitute the amino acid residue in a suitable solvent for the subsequent analytical method (e.g., 0.1 M HCl, or the initial mobile phase).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method relies on the derivatization of the amino acids to make them volatile for gas chromatographic separation on a chiral stationary phase.

Experimental Protocol
  • Derivatization:

    • Esterification: To the dried amino acid residue, add 100 µL of 3 M HCl in 2-propanol and heat at 100°C for 30 minutes. Evaporate the reagent.

    • Acylation: Add 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA) and 50 µL of dichloromethane. Heat at 100°C for 15 minutes. Evaporate the reagents.

    • Reconstitution: Reconstitute the derivatized sample in a suitable solvent like ethyl acetate.

  • GC-MS Conditions:

    • GC Column: Chiral capillary column (e.g., Chirasil-L-Val).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 180°C at 4°C/min, and hold for 5 minutes.

    • MS Detection: Electron ionization (EI) source. Data acquisition in selected ion monitoring (SIM) mode for the characteristic fragments of the derivatized D- and L-Abu.

HPLC with Chiral Derivatization (Marfey's Reagent)

This widely used method involves the reaction of the amino acid enantiomers with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers that can be separated on a standard reversed-phase HPLC column.

Experimental Protocol
  • Derivatization:

    • To the reconstituted amino acid sample (in 100 µL of 0.1 M NaHCO₃), add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize with 50 µL of 2 M HCl.

    • Dilute the sample with the initial mobile phase before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 340 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the quantification of D-Abu. This can be achieved either by using a chiral column or by derivatization followed by separation on a standard reversed-phase column.

Experimental Protocol (with Chiral Derivatization)
  • Sample Preparation and Derivatization: Follow the derivatization protocol for HPLC with Marfey's reagent as described above. An isotopically labeled D-Abu can be used as an internal standard for absolute quantification.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the diastereomeric derivatives.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the derivatized D-Abu and L-Abu.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams, generated using Graphviz, outline the general workflow for quantifying D-Abu in a peptide sample and a decision tree to aid in selecting the most appropriate analytical technique.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_gcms GC-MS cluster_hplc_deriv HPLC with Chiral Derivatization cluster_lcmsms LC-MS/MS cluster_quant Quantification Peptide Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl or DCl) Peptide->Hydrolysis AminoAcids Amino Acid Hydrolysate Hydrolysis->AminoAcids Deriv_GC Derivatization (Esterification & Acylation) AminoAcids->Deriv_GC Deriv_HPLC Derivatization (e.g., Marfey's Reagent) AminoAcids->Deriv_HPLC LC_Sep LC Separation (Chiral or Achiral Column) AminoAcids->LC_Sep GC_Sep Chiral GC Separation Deriv_GC->GC_Sep MS_Det_GC MS Detection (SIM) GC_Sep->MS_Det_GC Quant Quantification of D-Abu MS_Det_GC->Quant HPLC_Sep_Achiral RP-HPLC Separation Deriv_HPLC->HPLC_Sep_Achiral UV_Det UV/Fluorescence Detection HPLC_Sep_Achiral->UV_Det UV_Det->Quant MSMS_Det MS/MS Detection (MRM) LC_Sep->MSMS_Det MSMS_Det->Quant

A generalized workflow for the quantification of D-Abu in a peptide sample.

decision_tree start Start: Need to quantify D-Abu in a peptide q1 High Sensitivity Required? (e.g., trace analysis, biological matrix) start->q1 q2 Access to Mass Spectrometry? q1->q2 Yes ans_hplc_deriv HPLC with Chiral Derivatization q1->ans_hplc_deriv No q3 Willing to perform multi-step derivatization? q2->q3 No ans_lcmsms LC-MS/MS q2->ans_lcmsms Yes ans_gcms GC-MS q3->ans_gcms Yes ans_hplc_chiral HPLC with Chiral Stationary Phase q3->ans_hplc_chiral No

A decision tree to aid in selecting an analytical method for D-Abu quantification.

References

A Researcher's Guide to Selecting the Optimal Coupling Reagent for Fmoc-D-Abu-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

The efficient incorporation of non-proteinogenic amino acids, such as Fmoc-D-2-aminobutanoic acid (Fmoc-D-Abu-OH), is a critical step in the synthesis of peptide-based therapeutics and research tools. The choice of coupling reagent significantly impacts the yield, purity, and stereochemical integrity of the final peptide. This guide provides an objective comparison of commonly used coupling reagents for the incorporation of this compound in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent for sterically hindered or unusual amino acids like this compound requires careful consideration of reaction kinetics, potential for side reactions, and overall efficiency. While direct comparative studies on this compound are limited, data from the coupling of other sterically hindered amino acids can provide valuable insights. The following table summarizes the performance of four widely used coupling reagents—HATU, HBTU, COMU, and DIC/HOBt—based on extrapolated data for a sterically hindered tryptophan derivative, which serves as a useful proxy.[1]

Coupling ReagentReagent ClassTypical Reaction Time (minutes)Coupling Yield (%)Key AdvantagesPotential Disadvantages
HATU Aminium/Uronium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings, low racemization.[1][2]Higher cost, potential for guanidinylation if used in excess.[1]
HBTU Aminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, widely used and cost-effective.[1][3]Slower than HATU, potential for guanidinylation.[1][2]
COMU Aminium/Uronium Salt20 - 45> 99.5Very high reactivity, safer byproducts compared to benzotriazole-based reagents.[1][4]Higher cost.[1]
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective, low risk of guanidinylation.[1][5]Slower reaction rates, potential for N-acylurea formation.[1]

Note: The coupling yields and reaction times presented are indicative and highly dependent on the specific peptide sequence, resin, and reaction conditions.[1]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. Below are representative protocols for the coupling of this compound using the compared reagents in an Fmoc-based SPPS workflow.

Protocol 1: Coupling using HATU

This protocol is recommended for challenging couplings where high efficiency and minimal racemization are paramount.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[2]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 20-45 minutes.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Protocol 2: Coupling using HBTU

A standard and widely used protocol for efficient peptide coupling.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Kaiser test kit

Procedure:

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[1]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Protocol 3: Coupling using COMU

This protocol utilizes a highly reactive and safer coupling reagent.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Kaiser test kit

Procedure:

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF. Add DIPEA (6 equivalents).

  • Coupling Reaction: Immediately add the activation mixture to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 20-45 minutes.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Protocol 4: Coupling using DIC/HOBt

A cost-effective and reliable method, particularly useful for minimizing racemization.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Kaiser test kit

Procedure:

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (5 equivalents) and HOBt (5.5 equivalents) in DMF.[6]

  • Coupling Reaction: Add the amino acid/HOBt solution to the deprotected peptide-resin, followed by the addition of DIC (5.5 equivalents).[6]

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind reagent selection, the following diagrams are provided.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Reagent) Washing1->Coupling Washing2 Washing Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Repeat Repeat Cycle Kaiser_Test->Repeat Incomplete Cleavage Cleavage & Deprotection Kaiser_Test->Cleavage Complete Repeat->Fmoc_Deprotection Next Amino Acid Reagent_Selection cluster_factors Key Considerations cluster_reagents Coupling Reagent Options Goal Efficient Incorporation of This compound Efficiency Coupling Efficiency & Yield Goal->Efficiency Speed Reaction Speed Goal->Speed Purity Minimizing Side Reactions (Racemization, etc.) Goal->Purity Cost Cost-Effectiveness Goal->Cost HATU HATU Efficiency->HATU COMU COMU Efficiency->COMU Speed->HATU Speed->COMU Purity->HATU DIC_HOBt DIC/HOBt Purity->DIC_HOBt HBTU HBTU Cost->HBTU Cost->DIC_HOBt

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Fmoc-D-Abu-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Fmoc-D-Abu-OH as a chemical waste product. All waste materials, including the compound itself, contaminated consumables, and solutions, should be disposed of through your institution's hazardous waste management program. This guide provides detailed procedures for the safe handling and disposal of this compound and associated waste streams generated during its use in research and drug development.

I. Understanding the Hazard Profile

This compound, a protected amino acid used in peptide synthesis, has conflicting hazard classifications depending on the supplier. While some Safety Data Sheets (SDS) indicate it is not a hazardous substance, others provide GHS hazard statements suggesting potential health risks.[1][2] Therefore, it is crucial to handle this compound with a degree of caution.

Key Potential Hazards:

  • Harmful if swallowed (H302)[2]

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator if dust is generated.

III. Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is to treat it as chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

A. Disposal of Solid this compound Waste

  • Collection: Collect all solid waste of this compound, including expired or unused product and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with the chemical, such as high-density polyethylene (B3416737) (HDPE).

  • Labeling: The waste container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: "170642-27-0"

    • The primary hazards (e.g., "Irritant")

    • The date the waste was first added to the container.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and separate from incompatible materials, particularly strong oxidizing agents.[1]

  • Pickup and Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

B. Disposal of Liquid Waste from Experimental Procedures

Liquid waste containing this compound is often generated during peptide synthesis, particularly from the deprotection of the Fmoc group.

  • Collection: Collect all liquid waste in a dedicated, properly labeled, and sealed waste container. Do not mix incompatible waste streams.

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents and reagents.

  • Storage and Disposal: Store the container in a designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Personal Protection: Wear the appropriate personal protective equipment as outlined in Section II.

  • Containment and Cleanup: For a small spill, carefully sweep up the solid material and place it in a suitable, closed container for disposal.[1] Avoid generating dust. Do not allow the product to enter drains.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

V. Summary of Key Data

PropertyData
Chemical Name (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Synonyms This compound, Fmoc-D-2-aminobutyric acid
CAS Number 170642-27-0
Molecular Formula C₁₉H₁₉NO₄
Molecular Weight 325.36 g/mol
Appearance Off-white solid
Storage Store in a dry, well-ventilated place. Keep container tightly closed.
Incompatible Materials Strong oxidizing agents

VI. Disposal Workflow Diagram

cluster_collection Waste Collection cluster_containment Containment cluster_storage Storage cluster_disposal Disposal solid_waste Solid Waste (Unused this compound, contaminated PPE, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Experimental solutions, deprotection mixtures) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container storage_area Designated Hazardous Waste Accumulation Area solid_container->storage_area liquid_container->storage_area ehs_disposal Institutional EHS or Licensed Contractor storage_area->ehs_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Fmoc-D-Abu-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Fmoc-D-Abu-OH, a key reagent in peptide synthesis.[1][2] Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₉H₁₉NO₄[2]
Molecular Weight 325.36 g/mol
Appearance White powder or white crystalline powder[2]
Storage Temperature 2-8°C

Hazard Identification and Personal Protective Equipment (PPE)

This compound may be harmful if inhaled and may cause respiratory tract irritation.[3] It is essential to avoid contact with skin and eyes and to prevent dust formation.[3] The following personal protective equipment is mandatory when handling this compound.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationPurpose
Hand Protection Nitrile glovesTo prevent skin contact.[4][5]
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles and splashes.[4][5]
Respiratory Protection N95 dust mask or use of a chemical fume hoodTo prevent inhalation of dust particles.
Body Protection Laboratory coatTo protect skin and clothing from spills.[4][6]
Footwear Closed-toe shoesTo protect feet from spills and falling objects.[4][6]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing of Solid this compound:

  • Ventilation: Always handle the solid powder in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[3]

  • Personal Protective Equipment: Before handling, ensure you are wearing all the recommended PPE as detailed in the table above.

  • Weighing: Carefully weigh the required amount of this compound. Avoid creating dust by handling the powder gently.[3] If dust is generated, ensure the fume hood is functioning correctly to capture it.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder.

2. Dissolving this compound:

  • Solvent: this compound is typically dissolved in organic solvents such as dimethylformamide (DMF) for use in peptide synthesis.[1]

  • Procedure: In a chemical fume hood, add the weighed solid to the appropriate glassware. Slowly add the solvent and stir until the solid is completely dissolved.

  • Caution: Handle organic solvents with care, as they may be flammable and have their own specific handling requirements.

3. Use in Peptide Synthesis:

  • Reaction Setup: All steps of the peptide synthesis involving this compound should be carried out in a well-ventilated area or a chemical fume hood.

  • Fmoc Deprotection: The Fmoc group is typically removed using a mild base, such as a solution of piperidine (B6355638) in DMF.[7][8] This step should be performed with caution, and the basic waste should be handled appropriately.

Disposal Plan

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a designated and clearly labeled chemical waste container.

  • Liquid Waste: Liquid waste containing this compound and organic solvents should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[3]

  • Decontamination: All glassware and equipment that have come into contact with this compound should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

  • Disposal: All chemical waste must be disposed of according to local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[6]

Experimental Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling Solid cluster_dissolving Dissolving cluster_reaction Reaction cluster_disposal Disposal A Don PPE: Lab Coat, Gloves, Goggles B Work in Fume Hood A->B C Weigh Solid this compound B->C D Add Solvent (e.g., DMF) C->D E Use in Peptide Synthesis D->E F Collect Solid & Liquid Waste E->F G Dispose via EHS F->G

Caption: This diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Fmoc-D-Abu-OH
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Reactant of Route 2
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.